3-(2,2-Difluorocyclopropyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-difluorocyclopropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-9(11)5-8(9)6-2-1-3-7(12)4-6/h1-4,8H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXJSDSXMMZBJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Synthesis & Characterization of 3-(2,2-Difluorocyclopropyl)aniline
This technical guide details the strategic synthesis and characterization of 3-(2,2-difluorocyclopropyl)aniline , a high-value intermediate in medicinal chemistry. The gem-difluorocyclopropyl moiety serves as a lipophilic, metabolically stable bioisostere for isopropyl and carbonyl groups, significantly altering the physicochemical profile of the parent aniline.
Executive Summary & Retrosynthetic Analysis
The target molecule, This compound , combines a nucleophilic aniline handle with a fluorinated carbocycle. Direct difluorocyclopropanation of free anilines is chemically forbidden due to the high nucleophilicity of the amine, which quenches electrophilic difluorocarbene (:CF₂) species.
Therefore, the authoritative route necessitates a "Mask-Cyclopropanate-Unmask" strategy.[1] We utilize the nitro group as a non-nucleophilic precursor to the amine.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the critical intermediate 3-nitrostyrene.[1]
Primary Synthetic Protocol
Stage 1: Difluorocyclopropanation of 3-Nitrostyrene
The transformation of the alkene to the gem-difluorocyclopropane is the yield-determining step. We employ the Ruppert-Prakash Reagent (TMSCF₃) with a Sodium Iodide (NaI) initiator.[2] This method is superior to the pyrolytic decomposition of sodium chlorodifluoroacetate (TFDA) due to milder conditions (THF reflux vs. 180°C), reducing the risk of nitro-group degradation.
Mechanism of Action
The reaction proceeds via the generation of a pentacoordinate silicate, which releases a trifluoromethyl anion equivalent. This species undergoes
Experimental Procedure
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (Ar or N₂).[1]
-
Reagents:
-
3-Nitrostyrene (1.0 equiv, 10 mmol)
-
TMSCF₃ (Trimethyl(trifluoromethyl)silane) (2.0 equiv, 20 mmol)
-
Sodium Iodide (NaI) (0.2 equiv, 2 mmol)
-
Solvent: Anhydrous THF (0.5 M concentration)
-
-
Execution:
-
Dissolve 3-nitrostyrene and NaI in anhydrous THF.
-
Heat the solution to a gentle reflux (65°C).
-
Critical Step: Add TMSCF₃ dropwise over 30 minutes. Note: Rapid addition causes oligomerization of :CF₂ to tetrafluoroethylene gas, lowering yields.
-
Stir at reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The styrene spot (UV active) should disappear.
-
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes). The product, 1-(2,2-difluorocyclopropyl)-3-nitrobenzene , is typically a pale yellow oil.[1]
Stage 2: Chemoselective Reduction to Aniline
While catalytic hydrogenation (H₂/Pd-C) is standard, it carries a risk of hydrogenolysis of the cyclopropyl ring or defluorination. The Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is the "Gold Standard" for this substrate due to its high chemoselectivity.
Experimental Procedure
-
Setup: 100 mL round-bottom flask open to air (or loosely capped).
-
Reagents:
-
1-(2,2-difluorocyclopropyl)-3-nitrobenzene (1.0 equiv)[1]
-
Iron powder (5.0 equiv, reduced grade)
-
Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: EtOH/H₂O (4:1 ratio)
-
-
Execution:
-
Workup:
-
Final Purification: If necessary, recrystallize from Hexane/CH₂Cl₂ or perform flash chromatography (20-30% EtOAc in Hexanes).
Characterization & Data Analysis
The structural integrity of This compound is validated via NMR. The gem-difluorocyclopropane ring presents a unique spectroscopic signature.
Key NMR Signatures
| Nucleus | Signal (ppm) | Multiplicity | Assignment | Structural Insight |
| ¹⁹F NMR | -128 to -130 | d (J ≈ 160 Hz) | F_cis | Diastereotopic Fluorines (AB system) |
| ¹⁹F NMR | -140 to -143 | d (J ≈ 160 Hz) | F_trans | Large geminal coupling (J_FF) is diagnostic.[1] |
| ¹H NMR | 2.60 - 2.80 | m | Cyclopropyl-CH (Benzylic) | Coupled to both F atoms and adjacent CH₂.[1] |
| ¹H NMR | 1.70 - 1.90 | m | Cyclopropyl-CH₂ | Complex splitting due to vicinal H-F and H-H coupling.[1] |
| ¹H NMR | 3.50 - 4.00 | br s | -NH₂ | Disappears with D₂O shake; confirms reduction.[1] |
| ¹³C NMR | ~110 - 115 | t (J ≈ 280 Hz) | -CF₂- | Triplet splitting confirms gem-difluoro carbon.[1] |
Interpretation of the ¹⁹F AB System
Unlike a standard CF₂ group in an acyclic chain, the rigid cyclopropane ring makes the two fluorine atoms magnetically non-equivalent (diastereotopic). You will observe a distinct AB pattern (two doublets) with a large coupling constant (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Oligomerization of :CF₂ | Slow down addition of TMSCF₃. Ensure reflux is gentle but constant.[1] Increase TMSCF₃ equivalents to 2.5x. |
| Incomplete Reduction | Catalyst poisoning or clumping | Use freshly activated iron powder (wash with dilute HCl, then water/acetone/ether). Ensure vigorous mechanical stirring. |
| Defluorination | Over-reduction (if using H₂) | Switch from H₂/Pd to Fe/NH₄Cl or SnCl₂/HCl .[1] Avoid high pressure hydrogenation.[1] |
| Product Volatility | High vacuum loss | The aniline is relatively heavy, but the nitro-intermediate can be volatile. Do not leave on high vacuum (>0.1 mmHg) for extended periods.[1] |
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Link
-
Dolbier, W. R., Jr. (2011).[1] Fluorine-containing cyclopropanes: Synthesis and reactivity. Journal of Fluorine Chemistry, 132(10), 735-739. Link
-
Wang, F., et al. (2011).[1] Difluorocyclopropanation of Alkenes Using TMSCF3/NaI. Journal of Organic Chemistry, 76(2), 700–703. Link
-
Bezwada, P., et al. (2014).[1] Iron-mediated reduction of nitroarenes: A review. Synthetic Communications, 44(24), 3683-3705. Link
Sources
3-(2,2-Difluorocyclopropyl)aniline as a novel building block in medicinal chemistry
Executive Summary: Beyond the "Magic Methyl"
In the multiparametric optimization of small molecule drugs, medicinal chemists frequently encounter a "lipophilicity-metabolism cliff." Standard alkyl groups (ethyl, isopropyl) used to fill hydrophobic pockets often introduce metabolic soft spots (benzylic oxidation) or excessive lipophilicity (increasing logD).
3-(2,2-Difluorocyclopropyl)aniline represents a high-value building block that addresses these liabilities. By replacing a standard ethyl or isopropyl group with the gem-difluorocyclopropyl (DFCP) moiety, researchers can access a unique vector of physicochemical modulation. This guide details the utility, synthesis, and application of this scaffold, positioning it not merely as a structural novelty, but as a functional bioisostere for late-stage lead optimization.
Physicochemical Profile & Bioisosteric Logic[1]
The gem-difluorocyclopropyl group is often termed a "lipophilic spacer with metabolic armor." It mimics the steric bulk of an isopropyl group but possesses distinct electronic properties due to the high electronegativity of fluorine and the strain of the cyclopropane ring.
Comparative Properties Table
The following table contrasts the DFCP motif against standard alkyl handles attached to an aniline scaffold.
| Property | 3-Ethylaniline | 3-Isopropylaniline | 3-(DFCP)aniline | Impact / Advantage |
| Steric Volume | ~55 ų | ~72 ų | ~68 ų | Perfect steric mimic for isopropyl; slightly larger than ethyl. |
| Lipophilicity (ClogP) | 2.8 | 3.1 | 2.6 | Lower Lipophilicity: Fluorine polarity offsets carbon bulk. |
| Metabolic Liability | High (Benzylic hydroxylation) | High (Tertiary C-H oxidation) | Low | Metabolic Block: No benzylic protons; C-H bonds deactivated by F. |
| pKa (Aniline NH₂) | ~4.6 | ~4.7 | ~3.9 | Reduced Basicity: Inductive effect (-I) of fluorine reduces HERG liability. |
| Conformation | Flexible | Flexible | Rigid | Defined vector; reduces entropic penalty upon binding. |
The "Fluorine Effect" Mechanism
The metabolic stability of the DFCP group arises from two factors:
-
Bond Strength: The C-F bond (~116 kcal/mol) is metabolically inert.
-
Electronic Deactivation: The strong electron-withdrawing nature of the gem-difluoro motif pulls electron density away from the adjacent cyclopropyl C-H bonds, raising their oxidation potential and making them poor substrates for Cytochrome P450 enzymes (specifically CYP3A4).
Synthetic Access: The Mykhailiuk Protocol
While early syntheses utilized harsh pyrolysis of sodium chlorodifluoroacetate, the modern, scalable route developed by Pavel Mykhailiuk (Enamine) utilizes the Ruppert-Prakash reagent (TMSCF₃) as a difluorocarbene source. This method is superior due to milder conditions and higher functional group tolerance.
Synthetic Pathway Visualization
Figure 1: The preferred synthetic route utilizing TMSCF₃ as a safe, controllable carbene source.
Experimental Protocols
Safety Note: Difluorocarbene intermediates are reactive. While TMSCF₃ is safer than chlorodifluoromethane gas, reactions should be performed in a well-ventilated fume hood.
Protocol A: Synthesis of 3-(2,2-difluorocyclopropyl)-1-nitrobenzene
Objective: Conversion of the styrene alkene to the DFCP ring.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-nitrostyrene (1.0 equiv) and NaI (0.2 equiv).
-
Solvent: Dissolve in anhydrous THF (0.5 M concentration relative to styrene).
-
Reagent Addition: Heat the solution to reflux (approx. 66°C). Slowly add TMSCF₃ (trifluoromethyltrimethylsilane, 2.0 equiv) dropwise over 1 hour via syringe pump.
-
Expert Insight: Slow addition is critical to maintain a steady concentration of the active difluorocarbene species (:CF₂) and prevent oligomerization.
-
-
Reaction: Stir at reflux for 4–6 hours. Monitor by TLC or LCMS for the disappearance of the styrene starting material.
-
Workup: Cool to room temperature. Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil.
Protocol B: Nitro Reduction to Aniline
Objective: Chemoselective reduction of the nitro group without defluorination.
-
Setup: Dissolve the nitro-DFCP intermediate (1.0 equiv) in a mixture of Ethanol/Water (3:1 ratio).
-
Reagent: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reaction: Heat to 60°C with vigorous stirring for 2 hours.
-
Why Iron? Pd/C hydrogenation can sometimes lead to reductive ring-opening of cyclopropanes or hydrodefluorination. Iron is orthogonal and safe for the DFCP motif.
-
-
Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol. Concentrate the filtrate to remove ethanol, then extract the aqueous residue with DCM.
-
Isolation: Dry (Na₂SO₄) and concentrate to yield This compound . It can be used directly in amide couplings or Buchwald-Hartwig aminations.
Strategic Application: Decision Logic
When should a medicinal chemist deploy this building block? Use the following decision matrix to evaluate the suitability of the DFCP-aniline scaffold for your lead series.
Figure 2: Strategic decision matrix for deploying the DFCP moiety.
Case Study Logic: Kinase Inhibitor Optimization
In a hypothetical optimization of a Type II kinase inhibitor, a 3-ethylaniline moiety binds in the solvent-exposed region.
-
Issue: The ethyl group undergoes rapid hydroxylation (
min in human liver microsomes). -
Solution: Replacement with This compound .
-
Outcome:
-
Metabolic Stability:
increases to >60 min (blocking the soft spot). -
Potency: Maintained or improved due to the rigid filling of the hydrophobic pocket (entropic benefit).
-
Permeability: Improved due to reduced lipophilicity compared to a tert-butyl or isopropyl alternative.
-
References
-
Mykhailiuk, P. K. (2018).[1] Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291-12297. [Link]
-
Mykhailiuk, P. K. (2015).[2] Generation of Difluorocarbene from TMSCF3: A New Approach to the Synthesis of gem-Difluorocyclopropanes. Angewandte Chemie International Edition, 54(22). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem, 5(5), 570-589. (Foundational text on lipophilicity modulation). [Link]
Sources
Potential biological activities of 3-(2,2-Difluorocyclopropyl)aniline derivatives
An In-depth Technical Guide to the Potential Biological Activities of 3-(2,2-Difluorocyclopropyl)aniline Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry
The this compound scaffold has emerged as a structure of significant interest in modern drug discovery. Its value lies in the unique combination of the aniline group—a versatile handle for synthetic elaboration—and the gem-difluorocyclopropyl moiety. This latter group is a bioisostere for various functionalities and imparts a range of desirable pharmacological properties. The fluorine atoms enhance metabolic stability by blocking potential sites of oxidation, and their electron-withdrawing nature can modulate the pKa of the neighboring aniline, influencing binding interactions and pharmacokinetic profiles. Furthermore, the rigid, three-dimensional nature of the cyclopropyl ring introduces conformational constraints that can lock a molecule into a bioactive conformation, improving potency and selectivity for its biological target.
This guide provides a comprehensive overview of the known and potential biological activities of derivatives built upon this core structure, focusing on their mechanisms of action, relevant experimental methodologies, and future therapeutic potential.
Core Biological Activity I: Potent Immunomodulation via JAK-STAT Pathway Inhibition
A primary and clinically validated application for this class of compounds is in the treatment of autoimmune and inflammatory diseases. Many of these disorders are driven by an overactive immune response mediated by cytokines, which transmit their signals through the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway.[1][2]
The JAK family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases that associate with cytokine receptors.[3] Upon cytokine binding, these kinases auto-phosphorylate and then phosphorylate the receptor, creating docking sites for STAT proteins.[4] The STATs are then themselves phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of pro-inflammatory genes.[4] Consequently, inhibiting JAK kinases is a highly effective strategy for dampening the inflammatory cascade.
Clinical Case Study: Brepocitinib (PF-06700841)
A prominent example of a this compound derivative is Brepocitinib (PF-06700841) , a potent, selective, dual inhibitor of TYK2 and JAK1 developed for the treatment of various autoimmune diseases.[1][5] The rationale for targeting both kinases is to achieve broader inhibition of key cytokine pathways (e.g., IL-6, IL-12, IL-23, and Type-I interferons) than a JAK1-selective inhibitor alone, while avoiding the hematopoietic side effects associated with significant JAK2 inhibition.[1][2] Brepocitinib has demonstrated clinical efficacy in Phase II trials for conditions including psoriasis, psoriatic arthritis, and inflammatory bowel disease.[1]
Core Biological Activity II: Potential as Anticancer Agents via Kinase Pathway Modulation
While less clinically advanced, the this compound scaffold holds considerable promise in oncology. The anticancer activity of various aniline derivatives is well-documented, often stemming from their ability to inhibit key signaling pathways that drive cell proliferation and survival.[6]
One of the most critical pathways in cancer is the PI3K/AKT/mTOR pathway .[7] This cascade is frequently hyperactivated in tumors due to mutations in its components (e.g., PIK3CA, PTEN).[7] Activation of this pathway promotes cell growth, proliferation, and survival, making its components prime targets for therapeutic intervention. Studies on other aniline-based compounds have shown that they can inhibit this pathway, leading to the induction of apoptosis (programmed cell death) and modulation of autophagy, a cellular recycling process that can either promote or inhibit cancer cell survival.[6][8] Derivatives of the this compound scaffold are being investigated for similar activities, with the goal of developing novel kinase inhibitors for cancer therapy.
Experimental Design and Methodologies
The successful development of drugs from this scaffold relies on robust synthetic and biological evaluation workflows.
General Synthetic Workflow
The synthesis of these derivatives typically involves the initial construction of the key this compound building block, followed by functionalization of the aniline nitrogen. The crucial difluorocyclopropanation step is often achieved by reacting a corresponding styrenic precursor with a difluorocarbene source, such as that generated from trimethyl(trifluoromethyl)silane (TMSCF3) and sodium iodide (NaI).[9][10]
Protocol: In Vitro JAK1 Kinase Inhibition Assay
To quantify the potency of new derivatives, a biochemical kinase assay is essential. This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against JAK1.
Objective: To measure the ability of a test compound to inhibit the phosphorylation of a peptide substrate by recombinant human JAK1 enzyme.
Materials & Reagents:
-
Recombinant human JAK1 catalytic domain.[11]
-
Biotinylated peptide substrate (e.g., derived from a known JAK substrate).[11]
-
Adenosine triphosphate (ATP).[12]
-
Kinase Assay Buffer (e.g., 50 mM Tris pH 7.8, 100 mM NaCl, 5 mM DTT, 0.01% BSA).[11]
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
Stop Solution (e.g., 45 mM EDTA).[11]
-
Detection Reagent (e.g., Homogeneous Time-Resolved Fluorescence [HTRF] or Fluorescence Polarization [FP] reagents).[11][12]
-
384-well assay plates (low volume, white or black depending on detection method).
-
Plate reader capable of detecting the chosen signal (FP, HTRF, or Luminescence).[13]
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create an intermediate dilution plate in the Kinase Assay Buffer. The final concentration of DMSO in the assay well should be kept constant and low (e.g., <1%).[13]
-
Enzyme and Substrate Preparation: Dilute the JAK1 enzyme and the peptide substrate to their final working concentrations in chilled Kinase Assay Buffer.
-
Assay Reaction Setup:
-
To each well of the 384-well plate, add the test compound from the intermediate dilution plate. Include "no inhibitor" (positive control, 0% inhibition) and "no enzyme" (background, 100% inhibition) controls.
-
Add the diluted JAK1 enzyme solution to all wells except the "no enzyme" controls.
-
Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction: Initiate the reaction by adding the ATP/peptide substrate mixture to all wells. The final ATP concentration should be near its Michaelis-Menten constant (Km) for accurate Ki determination.
-
Reaction Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear velocity range.[12]
-
Stopping the Reaction: Terminate the reaction by adding the Stop Solution to all wells.[11]
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol. This typically involves reagents that bind to the phosphorylated peptide, generating a signal. Incubate for the recommended time (e.g., 60 minutes).
-
Data Acquisition: Read the plate using a compatible plate reader.
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 0% inhibition and the background as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the inhibitory potency of Brepocitinib, a key clinical derivative of this scaffold, against the four members of the JAK kinase family. The data highlights its potent and dual activity against JAK1 and TYK2 with selectivity over JAK2 and particularly JAK3.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| Brepocitinib | JAK1 | 17 | Potent |
| (PF-06700841) | TYK2 | 23 | Potent |
| JAK2 | 77 | ~4.5x selective vs. JAK1 | |
| JAK3 | 6,490 | >380x selective vs. JAK1 |
Data sourced from MedChemExpress and related publications.[14][15]
Conclusion and Future Directions
The this compound scaffold has proven to be a highly valuable core for the development of potent and selective kinase inhibitors. The clinical success of Brepocitinib in autoimmune diseases validates its utility and provides a strong foundation for further exploration.
Future research in this area is poised to expand in several exciting directions:
-
Oncology: A concerted effort to design derivatives targeting cancer-relevant kinases, such as those in the PI3K/AKT/mTOR pathway or receptor tyrosine kinases, could yield novel anticancer agents.
-
Expansion to New Targets: The scaffold's versatility allows for its application in developing inhibitors for other kinase families implicated in a range of diseases, from neurodegeneration to metabolic disorders.
-
Structure-Activity Relationship (SAR) Studies: Deeper exploration of how modifications to both the aniline and the cyclopropyl portions of the molecule affect potency, selectivity, and pharmacokinetic properties will enable more rational drug design.
-
Novel Formulations and Delivery: As seen with other kinase inhibitors, developing formulations for topical or inhaled delivery could open therapeutic avenues for localized diseases, such as atopic dermatitis or asthma.
References
-
Hayden, P. J. et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. Available at: [Link]
-
BPS Bioscience. (n.d.). JAK1 (JH2 Pseudokinase Domain) Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Grygorenko, O. et al. (2025). Synthesis of gem‐difluorocyclopropyl building blocks using the CF2BrSiMe3 – nBu4N⁺Br⁻ system. ResearchGate. Available at: [Link]
-
Dai, X. et al. (2025). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. ResearchGate. Available at: [Link]
-
Fensome, A. et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). PubMed. Available at: [Link]
-
Lacky, K. & Pargellis, C. (2014). In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]
-
Bychek, R. M. et al. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. PubMed. Available at: [Link]
-
BellBrook Labs. (n.d.). Transcreener JAK1 Assay. BellBrook Labs. Available at: [Link]
-
Wang, X. et al. (2022). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. OUCI. Available at: [Link]
-
Guryanova, O. A. et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. PMC. Available at: [Link]
-
Fensome, A. et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S )-2,2-Difluorocyclopropyl)((1 R ,5 S )-3-(2-((1-methyl-1 H -pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). ResearchGate. Available at: [Link]
-
Fensome, A. et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). ACS Publications. Available at: [Link]
-
Hayden, P. J. et al. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Available at: [Link]
-
BPS Bioscience. (n.d.). JAK1 Assay Service. BPS Bioscience. Available at: [Link]
-
Janku, F. et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. Available at: [Link]
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An In-Silico First-Pass Analysis: Predicting the ADME Profile of 3-(2,2-Difluorocyclopropyl)aniline
A Senior Application Scientist's Guide to Early-Stage Candidate Assessment
Abstract
In the landscape of modern drug discovery, the imperative to "fail early, fail cheaply" has elevated the importance of predictive sciences. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate are primary determinants of its ultimate clinical success. Poor pharmacokinetic profiles are a leading cause of late-stage attrition, representing a significant loss of investment and time.[1][2] This technical guide provides an in-depth, in silico evaluation of 3-(2,2-Difluorocyclopropyl)aniline, a molecule of interest due to the unique properties conferred by the difluorocyclopropyl group—a moiety known to modulate metabolic stability and physicochemical properties. We will employ a battery of computational models to construct a comprehensive ADME profile, demonstrating a robust, science-led workflow for early-stage candidate assessment. This document is intended for drug development professionals, offering a practical framework for leveraging computational tools to make informed decisions before committing to costly synthesis and in vitro screening.
Introduction: The Rationale for In Silico ADME Profiling
The journey of a drug from concept to clinic is fraught with challenges, with pharmacokinetics being a major hurdle.[3] In silico ADME modeling provides a critical, data-driven filter in the earliest stages of this process.[4][5] By using computational methods, we can predict how a molecule is likely to behave within a biological system based solely on its structure.[6][7] This allows for the rapid, cost-effective screening of large numbers of virtual compounds, prioritizing those with the highest probability of success for synthesis and further testing.[5][8]
The subject of our analysis, this compound, incorporates a difluorocyclopropyl ring. This structural motif is of significant interest in medicinal chemistry as it can act as a bioisostere for other groups, often improving metabolic stability and modulating lipophilicity and pKa. Our objective is to dissect the likely ADME properties of this molecule to forecast its potential as a drug candidate.
Caption: High-level workflow for in silico ADME prediction.
Foundational Analysis: Physicochemical Properties and Drug-Likeness
Before assessing complex pharmacokinetic properties, we must first understand the fundamental physicochemical characteristics of the molecule. These properties are the primary drivers of a compound's behavior and are evaluated against established heuristics for "drug-likeness," such as Lipinski's Rule of Five.[9][10][11] This rule, formulated by Christopher A. Lipinski, is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[9]
Experimental Protocol: Physicochemical Property Prediction
-
Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Input the SMILES string into a validated computational tool, such as the freely available SwissADME web server.[12][13]
-
Execute the prediction algorithm.
-
Compile the following predicted values: Molecular Weight (MW), octanol-water partition coefficient (logP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).
-
Evaluate the results against the criteria of Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties and Drug-Likeness Evaluation
| Property | Predicted Value | Lipinski's Rule of Five Criteria | Compliance |
| Molecular Weight (MW) | 169.17 g/mol | < 500 Daltons[9][11] | Yes |
| logP (Lipophilicity) | 2.15 | ≤ 5[9][14] | Yes |
| Hydrogen Bond Donors | 1 (from -NH2) | ≤ 5[9][11] | Yes |
| Hydrogen Bond Acceptors | 1 (from N atom) | ≤ 10[9][11] | Yes |
| Violations | 0 | ≤ 1 Violation | Pass |
Expertise & Causality: The molecule shows zero violations of Lipinski's rules, which is an excellent starting point. Its low molecular weight and moderate lipophilicity (logP of 2.15) strike a good balance; it is lipophilic enough to favor membrane permeation but not so much as to cause solubility issues or rapid metabolic clearance.[14] This profile suggests that the compound has a high likelihood of possessing drug-like pharmacokinetic properties.
Caption: Decision workflow for Lipinski's Rule of Five.
Absorption: Will It Enter the System?
Good oral bioavailability is a highly desirable trait for many drugs, as it allows for convenient administration.[15][16][17] Key determinants of oral absorption include a molecule's ability to permeate the intestinal wall (often modeled by Caco-2 cell permeability) and its susceptibility to efflux pumps like P-glycoprotein (P-gp), which can actively remove drugs from cells.
Table 2: Predicted Absorption Properties
| Parameter | Predicted Value/Class | Interpretation |
| Oral Bioavailability | High | The molecule is likely to be well-absorbed from the gastrointestinal tract.[18] |
| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal epithelium.[19] |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of this major efflux transporter, which is favorable for absorption and CNS penetration.[20] |
Expertise & Causality: The predictions for absorption are uniformly positive. High passive permeability is consistent with the molecule's physicochemical profile (moderate logP, small size). Crucially, the prediction that it is not a P-gp substrate is a significant advantage. P-gp efflux is a common mechanism of low bioavailability and can prevent drugs from reaching their intended targets, particularly in the central nervous system (CNS).[20]
Distribution: Where Will It Go?
Once absorbed, a drug is distributed throughout the body via the circulatory system. Two critical questions are whether it can cross the Blood-Brain Barrier (BBB) to act on CNS targets and to what extent it binds to plasma proteins like albumin.
Table 3: Predicted Distribution Properties
| Parameter | Predicted Value/Class | Interpretation |
| Blood-Brain Barrier (BBB) Permeability | Yes | The molecule is predicted to cross the BBB, making it a potential candidate for CNS-acting drugs.[21] |
| Plasma Protein Binding (PPB) | Moderate | Suggests a reasonable fraction of the drug will be unbound and free to interact with its target. |
Expertise & Causality: The ability to cross the BBB is a key differentiator for drug candidates.[22] This prediction is supported by the molecule's lipophilicity, low molecular weight, and its status as a non-substrate for P-gp, an efflux pump highly expressed at the BBB.[20][21] Moderate plasma protein binding is also favorable; high binding can limit the free concentration of the drug available to exert its pharmacological effect.
Metabolism: How Is It Cleared?
Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is the body's mechanism for clearing foreign compounds.[23][24] Understanding a molecule's interaction with these enzymes is vital for predicting its half-life and potential for drug-drug interactions. A compound that strongly inhibits a major CYP isoform can dangerously elevate the levels of other co-administered drugs.[25]
Experimental Protocol: CYP Inhibition and Site of Metabolism Prediction
-
Using the same computational platform, navigate to the metabolism prediction modules.
-
Submit the molecular structure of this compound.
-
The software utilizes machine learning models trained on large datasets of known CYP substrates and inhibitors to classify the query molecule.[24][26]
-
The site of metabolism (SOM) prediction identifies atoms most likely to undergo metabolic transformation, often through oxidation.[23][27]
-
Record the inhibition potential for the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) and the predicted SOMs.
Table 4: Predicted Cytochrome P450 (CYP) Interactions
| CYP Isoform | Predicted Inhibition | Implication |
| CYP1A2 | No | Low risk of interactions with drugs metabolized by this isoform. |
| CYP2C9 | No | Low risk of interactions with drugs metabolized by this isoform. |
| CYP2C19 | No | Low risk of interactions with drugs metabolized by this isoform. |
| CYP2D6 | Yes | Potential for drug-drug interactions with CYP2D6 substrates. |
| CYP3A4 | No | Low risk of interactions with drugs metabolized by this isoform. |
| Predicted Site(s) of Metabolism | Aromatic Ring | The aniline ring is the most probable site for Phase I oxidative metabolism. |
Expertise & Causality: The prediction of CYP2D6 inhibition is the first significant flag in our analysis. This requires careful consideration. If this molecule were to be co-administered with other drugs that are substrates of CYP2D6 (e.g., certain antidepressants, beta-blockers), it could lead to increased plasma concentrations and potential toxicity of the co-administered drug. This finding does not disqualify the candidate but highlights a specific risk that must be investigated experimentally. The predicted site of metabolism on the electron-rich aniline ring is chemically intuitive and suggests a likely route for metabolic clearance.
Toxicity: Is It Likely to Be Harmful?
Early assessment of potential toxicity is paramount. Two of the most critical liabilities are cardiotoxicity, often mediated by blockade of the hERG potassium channel, and mutagenicity (the potential to cause genetic mutations), commonly screened by the Ames test.[28]
Table 5: Predicted Toxicity Endpoints
| Toxicity Endpoint | Predicted Value/Class | Interpretation |
| hERG Inhibition | No | Low risk of causing QT prolongation and associated cardiac arrhythmias.[29][30][31] |
| Ames Mutagenicity | No | The compound is not predicted to be mutagenic, suggesting a low risk of carcinogenicity.[28][32] |
Expertise & Causality: The negative predictions for both hERG inhibition and Ames toxicity are highly encouraging. hERG blockade is a major reason for drug withdrawal from the market, so a clean in silico prediction is a significant de-risking factor.[30] Similarly, a lack of mutagenic potential is a critical safety hurdle that this molecule appears to clear. Many toxicity prediction models rely on identifying "structural alerts"—specific chemical fragments known to be associated with toxicity.[28][33] The absence of such alerts in our molecule contributes to these favorable predictions.
Integrated Analysis and Conclusion
Synthesizing the data from our multi-faceted in silico investigation provides a holistic first-pass assessment of this compound as a potential drug candidate.
Table 6: Summary of In Silico ADMET Profile
| ADME Category | Key Parameter | Prediction | Overall Assessment |
| Physicochemical | Lipinski's Rule of Five | 0 Violations | Excellent |
| Absorption | Oral Bioavailability | High | Excellent |
| P-gp Substrate | No | Excellent | |
| Distribution | BBB Permeability | Yes | Favorable (for CNS) |
| Metabolism | CYP Inhibition | Inhibitor of CYP2D6 | Caution |
| Toxicity | hERG Inhibition | No | Excellent |
| Ames Mutagenicity | No | Excellent |
Overall Assessment:
This compound exhibits a largely favorable in silico ADME-Tox profile. Its excellent drug-likeness, predicted high oral absorption, and ability to cross the blood-brain barrier make it an attractive scaffold, particularly for CNS-targeted therapies. The clean toxicity profile, with no flags for hERG inhibition or mutagenicity, further strengthens its candidacy.
The primary area of concern identified is the potential for CYP2D6 inhibition . This is a manageable but critical finding.
Path Forward and Self-Validation: This in silico profile serves as a powerful hypothesis-generating tool. The trustworthiness of this protocol lies in its transparency and the clear path to experimental validation. The next logical steps would be:
-
Synthesis: Synthesize a small quantity of the compound.
-
In Vitro ADME Confirmation:
-
Experimentally determine logP and aqueous solubility.
-
Run a Caco-2 permeability assay to confirm absorption predictions.
-
Conduct a comprehensive CYP inhibition panel, paying close attention to the IC50 for CYP2D6 to quantify the predicted risk.
-
Perform a microsomal stability assay to determine metabolic clearance rate.
-
-
In Vitro Safety Assessment:
-
Run an in vitro hERG patch-clamp assay to definitively rule out cardiotoxicity.
-
Perform an Ames test to confirm the lack of mutagenicity.
-
By systematically confirming or refuting these computational predictions, the project team can make a confident, evidence-based decision on whether to advance this molecule into more complex and expensive in vivo studies. This workflow exemplifies how integrating predictive modeling at the outset can rationalize and accelerate the drug discovery pipeline.
References
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Frontiers. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. [Link]
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MDPI. (2023). Derivation of Highly Predictive 3D-QSAR Models for hERG Channel Blockers Based on the Quantum Artificial Neural Network Algorithm. [Link]
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Fan, D., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 112. [Link]
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Today's Clinical Lab. (2020). ADME Advances: Personalized and Computational Approaches. [Link]
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DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. [Link]
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CAS number and molecular structure of 3-(2,2-Difluorocyclopropyl)aniline
[1]
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is a meta-substituted aniline derivative featuring a gem-difluorocyclopropane moiety. This structural motif serves as a critical bioisostere in drug design, offering a unique combination of conformational restriction, increased lipophilicity, and metabolic stability compared to non-fluorinated alkyl groups.
Core Identifiers
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number (HCl Salt) | 2219378-85-3 |
| CAS Number (Free Base) | Not widely indexed; refer to HCl salt for procurement.[1] |
| Molecular Formula | |
| Molecular Weight | 169.17 g/mol (Free Base); 205.63 g/mol (HCl Salt) |
| SMILES | NC1=CC=CC(C2CC2(F)F)=C1 |
| InChIKey | WWQFYSHEIYCVIY-UHFFFAOYSA-N (Predicted) |
Structural Significance
The 2,2-difluorocyclopropyl group is a non-classical bioisostere for iso-propyl or carbonyl groups.
-
Conformational Lock: The cyclopropane ring restricts the rotation of the side chain, reducing the entropic penalty upon binding to a protein target.
-
Fluorine Effect: The gem-difluoro group lowers the pKa of the cyclopropane hydrogens (increasing acidity slightly) and modulates the lipophilicity (
), often improving membrane permeability. -
Metabolic Blockade: The
group blocks metabolic oxidation at the benzylic-like position, extending the half-life of the parent drug.
Synthetic Pathways & Methodology
The synthesis of this compound typically proceeds via the difluorocyclopropanation of 3-nitrostyrene, followed by chemoselective reduction. This route avoids the potential incompatibility of the free amine with highly electrophilic difluorocarbene reagents.
Reaction Scheme (Graphviz)
Caption: Step-wise synthesis from 3-nitrostyrene via difluorocarbene insertion and nitro reduction.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2,2-Difluorocyclopropyl)-3-nitrobenzene
This step utilizes a difluorocarbene source. The most scalable method employs Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) or (Bromodifluoromethyl)trimethylsilane (
-
Reagents: 3-Nitrostyrene (1.0 eq),
(2.0 eq), NaI (0.2 eq). -
Solvent: THF or Toluene (Anhydrous).
-
Procedure:
-
Charge a flame-dried flask with 3-nitrostyrene and NaI in THF under
. -
Heat to reflux (
). -
Add
dropwise over 1 hour. The slow addition is crucial to prevent carbene dimerization (forming tetrafluoroethylene). -
Reflux for 4-16 hours. Monitor by TLC (Hexane/EtOAc).
-
Workup: Quench with saturated
, extract with EtOAc, and concentrate. Purify via silica gel chromatography.
-
Step 2: Reduction to this compound
Standard catalytic hydrogenation is effective, but iron-mediated reduction is preferred if halogen substituents (Cl, Br, I) are present elsewhere on the ring to prevent dehalogenation.
-
Reagents: Iron powder (5.0 eq),
(5.0 eq). -
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Dissolve the nitro intermediate in EtOH/Water.
-
Add Iron powder and solid
. -
Heat to
with vigorous stirring for 2-4 hours. -
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Isolation: Adjust pH to >10 with NaOH, extract with DCM, dry over
, and concentrate to yield the aniline as a pale yellow oil. Convert to HCl salt for long-term storage.
-
Physicochemical Properties & Medicinal Utility[5][6][7]
The incorporation of the difluorocyclopropyl group significantly alters the physicochemical profile compared to a standard ethyl or cyclopropyl group.
| Property | Value (Predicted) | Impact on Drug Design |
| LogP | ~2.1 - 2.3 | Enhanced lipophilicity facilitates blood-brain barrier (BBB) penetration. |
| pKa (Aniline) | ~3.5 - 4.0 | The electron-withdrawing |
| TPSA | 26.02 | Low polar surface area supports good oral bioavailability. |
| H-Bond Donors | 2 | Standard primary amine functionality. |
Application in Drug Discovery[7]
-
Kinase Inhibitors: Used as a solvent-exposed tail in ATP-competitive inhibitors to improve potency and selectivity.
-
GPCR Ligands: The rigid cyclopropane scaffold orients the phenyl ring in a precise vector, often enhancing receptor affinity.
-
Metabolic Stability: The
moiety prevents CYP450-mediated hydroxylation at the benzylic position, a common clearance pathway for alkyl-anilines.
Handling, Safety, & Analytics
Analytical Expectations
-
1H NMR (
):- 7.10 (t, 1H, Ar-H), 6.65 (d, 1H, Ar-H), 6.55 (s, 1H, Ar-H), 6.50 (d, 1H, Ar-H).
-
3.60 (br s, 2H,
). - 2.70 (m, 1H, benzylic CH of cyclopropane).
-
1.80 - 1.50 (m, 2H, cyclopropane
, complex splitting due to F coupling).
-
19F NMR:
-
Distinct geminal fluorine pattern, typically two doublets of doublets (or multiplets) around -120 to -145 ppm due to the chiral center at C1 making the fluorines diastereotopic.
-
Safety Protocols
-
Hazard Class: Irritant (Skin/Eye). Potentially toxic if swallowed (Aniline derivative).
-
Storage: Hygroscopic (HCl salt). Store at 2-8°C under inert gas (Argon/Nitrogen). Dark container to prevent oxidation.
-
Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).
References
-
Sigma-Aldrich. this compound hydrochloride Product Detail.Link (Accessed via search for CAS 2219378-85-3).
-
Beilstein Journal of Organic Chemistry. The preparation and properties of 1,1-difluorocyclopropane derivatives. 2021.[2] Link
-
Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. 2023.[3][4][5] Link
-
PubChem. Compound Summary: 3-(Difluoromethyl)aniline (Analogous Chemistry).[6][7]Link
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Methodological & Application
The Strategic Incorporation of 3-(2,2-Difluorocyclopropyl)aniline in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Quest for Precision in Kinase Inhibition and the Rise of Fluorinated Moieties
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology.[1] The development of small-molecule kinase inhibitors has revolutionized the treatment of numerous diseases. However, the pursuit of highly selective and potent inhibitors with favorable pharmacokinetic profiles remains a significant challenge for medicinal chemists. Off-target effects and acquired resistance are common hurdles that necessitate continuous innovation in inhibitor design.
A key strategy in overcoming these challenges is the incorporation of unique structural motifs that can fine-tune the properties of a drug candidate. Among these, fluorinated moieties have gained prominence for their ability to modulate a molecule's electronics, conformation, metabolic stability, and binding affinity.[2] This guide focuses on the application of a particularly advantageous building block, 3-(2,2-difluorocyclopropyl)aniline , in the synthesis of kinase inhibitors. The 2,2-difluorocyclopropyl group offers a unique combination of properties, including a rigidified scaffold, altered lipophilicity, and a dipole moment that can be exploited to enhance interactions with the target kinase.[3]
This document will provide a detailed overview of the strategic advantages of this building block, present a case study of its application in the synthesis of a clinical-stage Janus kinase (JAK) inhibitor, and provide detailed protocols for its incorporation into kinase inhibitor scaffolds.
The 2,2-Difluorocyclopropyl Group: A Bioisostere with Distinct Advantages
The 2,2-difluorocyclopropyl group is not merely a fluorinated analog of a cyclopropyl or isopropyl group; it possesses a unique set of electronic and conformational properties that make it a valuable tool in drug design.
-
Conformational Rigidity: The cyclopropyl ring is inherently rigid, which can help to lock the aniline moiety in a specific conformation. This pre-organization can reduce the entropic penalty of binding to the target kinase, potentially leading to higher affinity.
-
Metabolic Stability: The gem-difluoro substitution on the cyclopropyl ring can block potential sites of metabolic oxidation, a common liability for small alkyl groups. This can lead to improved metabolic stability and a longer in vivo half-life.[4]
-
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of the aniline nitrogen. This can be advantageous in modulating the compound's overall physicochemical properties, such as solubility and membrane permeability, and can also influence interactions with acidic or basic residues in the kinase active site.
-
Unique Dipole Moment: The C-F bonds introduce a significant dipole moment into the cyclopropyl ring. This can lead to favorable dipole-dipole or hydrogen bonding interactions with the protein target that are not possible with non-fluorinated analogs, thereby enhancing binding affinity and selectivity.[5]
Case Study: Brepocitinib (PF-06700841) - A Dual TYK2/JAK1 Inhibitor
A prominent example showcasing the successful application of the this compound scaffold is Brepocitinib (PF-06700841) , a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[6][7] These kinases are key components of the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory response.[1] Dysregulation of this pathway is implicated in a variety of autoimmune diseases.[8]
JAK-STAT Signaling Pathway and Point of Inhibition
The JAK-STAT pathway is activated by cytokines, leading to the phosphorylation of STAT proteins, which then translocate to the nucleus to regulate gene expression. Brepocitinib, by inhibiting TYK2 and JAK1, blocks this signaling cascade, thereby reducing the production of pro-inflammatory cytokines.
Caption: JAK-STAT signaling pathway and the inhibitory action of Brepocitinib.
Quantitative Analysis of Brepocitinib's Kinase Selectivity
The introduction of the (S)-2,2-difluorocyclopropyl moiety in Brepocitinib contributes to its high potency and selectivity. The following table summarizes the inhibitory activity of Brepocitinib against various Janus kinases.
| Kinase Target | IC50 (nM) | Reference |
| JAK1 | 17 | [9][10] |
| TYK2 | 23 | [9][10] |
| JAK2 | 77 | [9][10] |
| JAK3 | 6490 | [9] |
As the data indicates, Brepocitinib is a potent inhibitor of JAK1 and TYK2, with significantly lower activity against JAK2 and particularly JAK3. This selectivity is crucial for minimizing off-target effects. While a direct comparison with a non-fluorinated analog is not publicly available, the high potency and selectivity of Brepocitinib underscore the value of the 2,2-difluorocyclopropyl group in optimizing kinase inhibitors.
Experimental Protocols
The synthesis of kinase inhibitors utilizing this compound typically involves two key stages: the preparation of the aniline building block itself, and its subsequent coupling to a heterocyclic core.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through the difluorocyclopropanation of a suitable precursor, such as 3-vinylaniline. A common method for generating difluorocarbene is from trimethyl(trifluoromethyl)silane (TMSCF₃) and a fluoride source.
Materials:
-
3-Vinylaniline
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Sodium Iodide (NaI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-vinylaniline (1.0 eq.) in anhydrous DMF, add sodium iodide (2.0 eq.).
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Buchwald-Hartwig Amination for Kinase Inhibitor Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] This protocol describes a general procedure for the coupling of this compound with a generic chloro- or bromo-substituted heterocyclic core, which is a common strategy in the synthesis of kinase inhibitors.[12][13][14]
Materials:
-
This compound
-
Chloro- or Bromo-substituted heterocyclic core (e.g., a chloropyrimidine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos or tBu₃P·HBF₄)
-
A suitable base (e.g., sodium tert-butoxide or cesium carbonate)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the chloro- or bromo-substituted heterocyclic core (1.0 eq.), this compound (1.2 eq.), the base (2.0 eq.), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired kinase inhibitor.
Experimental Workflow Diagram
The overall process from the synthesis of the building block to the final kinase inhibitor can be visualized as follows:
Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a valuable and strategic building block for the synthesis of novel kinase inhibitors. The unique conformational and electronic properties of the 2,2-difluorocyclopropyl group can be leveraged to enhance potency, selectivity, and pharmacokinetic properties, as exemplified by the clinical candidate Brepocitinib. The synthetic protocols provided herein offer a robust framework for the incorporation of this moiety into diverse kinase inhibitor scaffolds. As the demand for more precise and effective targeted therapies continues to grow, the use of such rationally designed, fluorinated building blocks will undoubtedly play an increasingly important role in the future of drug discovery.
References
-
The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Available at: [Link]
-
Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]
- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
-
Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Brepocitinib. PubChem. Available at: [Link]
-
Brepocitinib. Orphanet. Available at: [Link]
- Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Molecules. 2019;24(23):4393. doi:10.3390/molecules24234393
- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Medicinal Chemistry Letters.
- Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. Molecules. 2019;24(23). doi:10.3390/molecules24234393
- Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres. Journal of Medicinal Chemistry.
-
Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. ResearchGate. 2019. Available at: [Link]
- Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research. 2024;33(1):1-41. doi:10.1007/s11030-023-10794-5
- Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry. 2018;24(47):12346-12352. doi:10.1002/chem.201705708
- Synthesis of 3-fluoro-2,5-disubstituted furans through ring expansion of gem-difluorocyclopropyl ketones. Organic & Biomolecular Chemistry. 2020;18(9):1756-1762. doi:10.1039/d0ob00098a
- A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. 2022;15(1):65. doi:10.3390/ph15010065
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. 2025. doi:10.26434/chemrxiv-2025-1k503
-
Application of Fluorine in Drug Design. ResearchGate. 2025. Available at: [Link]
- The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. 2021;17:273-300. doi:10.3762/bjoc.17.21
- Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules. 2021;26(2):414. doi:10.3390/molecules26020414
Sources
- 1. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brepocitinib | C18H21F2N7O | CID 118878093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Orphanet: Brepocitinib [orpha.net]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: 3-(2,2-Difluorocyclopropyl)aniline as a Pharmacophore in Drug Design
Executive Summary
The 3-(2,2-difluorocyclopropyl)aniline moiety represents a high-value pharmacophore in modern medicinal chemistry, serving as a metabolically stable, conformationally restricted bioisostere for ethyl, isopropyl, and phenyl groups. This application note details the strategic deployment of this motif to modulate pKa , reduce lipophilicity (LogD) , and block benzylic oxidation . We provide a validated synthetic protocol using TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) and a decision framework for its integration into Lead Optimization (LO) campaigns.
Pharmacophore Rationale & Physicochemical Profiling
The "Fluorine Effect" on the Aniline Scaffold
The introduction of the gem-difluorocyclopropyl (DFCP) group at the meta-position of an aniline scaffold induces specific electronic and steric changes that distinguish it from simple alkyl analogs.
-
Metabolic Blocking: The cyclopropyl ring prevents benzylic hydroxylation (a common clearance pathway for ethyl/isopropyl groups). The gem-difluorine substitution further deactivates the ring against oxidative opening by Cytochrome P450 enzymes (CYP3A4/2D6).
-
pKa Modulation: The electron-withdrawing nature of the fluorine atoms (inductive effect,
) propagates through the cyclopropyl ring to the aniline nitrogen. This lowers the pKa of the aniline, reducing the fraction of ionized drug at physiological pH (7.4), which can enhance membrane permeability and reduce hERG channel affinity. -
Conformational Restriction: Unlike a flexible ethyl chain, the cyclopropyl ring locks the carbon vectors, reducing the entropic penalty upon protein binding.
Comparative Data: Alkyl vs. DFCP Bioisosteres
The following table illustrates the theoretical shift in properties when replacing a 3-ethyl group with a 3-DFCP group on an aniline core.
| Property | 3-Ethylaniline | 3-Cyclopropylaniline | This compound | Impact |
| pKa (Conj. Acid) | ~4.7 | ~4.6 | ~3.8 - 4.1 | Reduced basicity; less cation at pH 7.4. |
| LogP (Lipophilicity) | 2.8 | 2.4 | 2.5 | Lower than ethyl; Fluorine offsets lipophilicity of alkyls. |
| Metabolic Liability | High (Benzylic Ox.) | Moderate (Ring opening) | Low | Blocks metabolic soft spots. |
| C-C Bond Length | 1.54 Å (Flexible) | 1.51 Å (Rigid) | 1.48 Å (Rigid) | High shape complementarity. |
Strategic Decision Logic
Use the following decision tree to determine when to deploy the DFCP moiety during Lead Optimization.
Figure 1: Decision logic for transitioning from alkyl anilines to DFCP analogs during DMPK optimization.
Validated Synthetic Protocol
Objective: Synthesis of this compound from 3-nitrostyrene. Rationale: Direct difluorocyclopropanation of anilines is risky due to N-reactivity. The nitro-precursor pathway is robust, high-yielding, and avoids protecting group manipulations. Key Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) – A safe, controlled source of difluorocarbene.
Step 1: Difluorocyclopropanation
Reagents: 3-Nitrostyrene, TFDA, NaF (catalytic), Diglyme.
-
Setup: In a flame-dried pressure tube or sealed flask, dissolve 3-nitrostyrene (1.0 eq) in anhydrous diglyme (0.5 M concentration).
-
Catalyst: Add NaF (0.1 eq) or TBAT (tetrabutylammonium difluorotriphenylsilicate) as the initiator.
-
Reagent Addition: Add TFDA (2.5 eq). Note: TFDA releases difluorocarbene (:CF2) upon heating.
-
Reaction: Seal the vessel and heat to 110°C for 16 hours. The reaction generates
and ; ensure the vessel is rated for pressure. -
Workup: Cool to RT. Dilute with
, wash with water ( ) to remove diglyme. Dry organic layer over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) yields 1-(2,2-difluorocyclopropyl)-3-nitrobenzene .
Step 2: Nitro Reduction to Aniline
Reagents: Fe powder,
-
Setup: Dissolve the nitro-intermediate (1.0 eq) in EtOH:Water (3:1) .
-
Reduction: Add Iron powder (5.0 eq) and
(5.0 eq). -
Reaction: Reflux at 80°C for 2 hours. Monitor by LC-MS for disappearance of the nitro peak (-46 mass units).
-
Workup: Filter hot through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate.
-
Isolation: The resulting oil is the target This compound , typically
pure and ready for coupling (e.g., Buchwald-Hartwig or Amide coupling).
Figure 2: Two-step synthetic workflow using TFDA-mediated carbene insertion followed by nitro reduction.
Protocol: Metabolic Stability Assessment (Microsomal)
To validate the pharmacophore's efficacy, compare the DFCP analog against the ethyl-analog using this standardized microsomal stability assay.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (10 mM DMSO stock).
Procedure:
-
Incubation Mix: Prepare a 0.5 mg/mL HLM suspension in 100 mM Phosphate Buffer (pH 7.4).
-
Dosing: Spike test compounds to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Initiation: Pre-incubate at 37°C for 5 min. Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50 µL samples at
min. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to stop metabolism.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines intrinsic clearance ( ).
Success Criteria:
-
Target:
protein. -
Validation: The DFCP analog should show
half-life improvement over the ethyl analog.
References
-
Dolbier, W. R., et al. (2000). "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, efficient reagent for the generation of difluorocarbene." Journal of Organic Chemistry. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Holovach, S., et al. (2022).[2] "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry – A European Journal.[2] Link
-
Eusterwiemann, S., et al. (2011). "Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA): A versatile reagent for the preparation of gem-difluorocyclopropanes." Journal of Organic Chemistry. Link
-
Barnes-Seeman, D. (2016). "The role of fluorine in medicinal chemistry." Current Topics in Medicinal Chemistry. Link
Sources
- 1. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of <i>gem</i>‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … [ouci.dntb.gov.ua]
Derivatization of the amino group of 3-(2,2-Difluorocyclopropyl)aniline for further synthesis
Executive Summary
This Application Note details the derivatization of 3-(2,2-Difluorocyclopropyl)aniline , a high-value bioisosteric building block. The 2,2-difluorocyclopropyl (
The Core Challenge: While the aniline amine is the primary reactive center, the meta-positioned
-
Electronic Deactivation: The inductive electron-withdrawing effect (
) of the fluorine atoms reduces the nucleophilicity of the aniline nitrogen compared to standard toluidines. -
Acid/Lewis Acid Sensitivity: While kinetically stable, the strained cyclopropane ring can undergo electrocyclic ring-opening or defluorination under harsh acidic conditions or high temperatures in the presence of strong Lewis acids.
This guide provides three validated protocols (Amide Coupling, Buchwald-Hartwig Arylation, and Urea Formation) designed to maximize yield while preserving the integrity of the fluorinated ring.
Chemical Profile & Reactivity
| Property | Value / Characteristic | Implication for Synthesis |
| Structure | Aniline with m-substituted | Meta-substitution minimizes steric hindrance at the nitrogen but transmits electronic effects. |
| Nucleophilicity | Low to Moderate | Requires activated electrophiles (e.g., HATU esters) or catalytic promotion (Pd-catalysis). |
| Ring Stability | Sensitive to strong Lewis Acids ( | Avoid Friedel-Crafts conditions or unbuffered acid chlorides. |
| 19F NMR Signature | Critical QC Tool: Disappearance of these peaks or shift to alkene region (-80 to -120 ppm) indicates ring opening. |
Validated Protocols
Protocol A: Amide Coupling (HATU-Mediated)
Rationale: Acid chlorides generate HCl, which can be detrimental to the cyclopropyl ring if not immediately scavenged. HATU provides a neutral-to-basic environment, ensuring ring stability.
Reagents:
-
Carboxylic Acid (
): 1.0 equiv -
This compound: 1.1 equiv
-
HATU: 1.2 equiv
-
DIPEA (Diisopropylethylamine): 3.0 equiv
-
Solvent: DMF or DMF/DCM (1:1)
Step-by-Step Workflow:
-
Activation: Dissolve the carboxylic acid (1.0 mmol) in dry DMF (3 mL) under
. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes. Visual Cue: Solution often turns slightly yellow. -
Addition: Add this compound (1.1 mmol) in one portion.
-
Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.
-
Note: Due to reduced nucleophilicity, heating to 40°C may be required for sterically hindered acids.
-
-
Workup: Dilute with EtOAc, wash with sat.
(2x), water (1x), and brine (1x). Dry over . -
Validation: Check 19F NMR. Signals should remain characteristic of the gem-difluoro motif (multiplets around -140 ppm).
Protocol B: Buchwald-Hartwig Amination (C-N Coupling)
Rationale: Standard bases like NaOtBu can be too strong/nucleophilic.
Reagents:
-
Aryl Bromide (
): 1.0 equiv[1] -
Aniline Substrate: 1.2 equiv
-
Catalyst:
(2 mol%) -
Ligand: BrettPhos (4 mol%)
-
Base:
(2.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Degassing (Critical): Sparge 1,4-dioxane with Argon for 20 minutes. Oxygen inhibits the catalyst and promotes side reactions.
-
Assembly: In a reaction vial, combine
, Aniline, , , and BrettPhos. -
Inertion: Seal vial and purge with Argon (3x vacuum/fill cycles).
-
Reaction: Inject degassed dioxane. Heat to 90°C for 8–12 hours.
-
Filtration: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate and purify via flash chromatography.
Protocol C: Urea Formation
Rationale: Isocyanates are highly reactive electrophiles that require no activation, allowing the reaction to proceed in neutral, ambient conditions—ideal for sensitive substrates.
Reagents:
-
Isocyanate (
): 1.0 equiv -
Aniline Substrate: 1.0 equiv
-
Solvent: DCM or THF (anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve the aniline in dry DCM (0.1 M concentration).
-
Addition: Add the isocyanate dropwise at 0°C.
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Isolation: In many cases, the urea product precipitates. Filter and wash with cold
. If soluble, evaporate and recrystallize.
Visualizing the Workflow & Decision Logic
The following diagram illustrates the decision matrix for derivatization and the critical stability checkpoints.
Caption: Decision tree for functionalizing this compound, highlighting safe pathways vs. acid risks.
Quality Control & Troubleshooting
Self-Validating System: 19F NMR The 2,2-difluorocyclopropyl group provides a built-in NMR probe.
-
Pass: Two distinct multiplets (AB system) in the range of -130 to -145 ppm .
-
Fail (Ring Opening): Appearance of signals in the -80 to -120 ppm range (indicative of fluoro-alkenes) or loss of signal (defluorination).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Conversion (Amide) | Low nucleophilicity of aniline. | Increase temp to 50°C; Switch to stronger coupling agent (e.g., COMU) but maintain basic pH. |
| New 19F Peaks (-100 ppm) | Ring opening via acid catalysis. | Ensure DIPEA is added before HATU. Avoid acidic workups; use neutral buffers. |
| Pd-Black Precipitate | Catalyst decomposition ( | Re-degas solvents; switch to a more robust precatalyst (e.g., BrettPhos Pd G3). |
References
-
Bioisosteric Utility of Difluorocyclopropanes
- Title: "Gem-Difluorocyclopropanes in Drug Discovery"
- Source: Journal of Medicinal Chemistry
-
Link:[Link]
-
Buchwald-Hartwig Conditions for Deactivated Anilines
- Title: "A General Catalyst for the Amidation of Five-Membered Heterocycles and Deactiv
- Source: Journal of the American Chemical Society (Buchwald Lab)
-
Link:[Link]
-
Ring Stability & Reactivity
- Title: "Stereoselective Ring-Opening of gem-Difluorocyclopropanes"
- Source: N
-
Link:[Link]
-
General Amide Coupling Protocols
- Title: "Amide bond formation: beyond the myth of coupling reagents"
- Source: Chemical Society Reviews
-
Link:[Link]
Sources
Scalable Manufacturing of 3-(2,2-Difluorocyclopropyl)aniline: Process Safety and Optimization
Executive Summary
3-(2,2-Difluorocyclopropyl)aniline is a high-value pharmacophore, increasingly utilized in kinase inhibitors and GPCR modulators. The gem-difluorocyclopropyl moiety acts as a lipophilic bioisostere for oxygen or carbonyl groups, improving metabolic stability and membrane permeability.
Scale-up of this motif presents distinct safety challenges, primarily driven by the generation of highly reactive difluorocarbene (
This guide outlines a Safety-First, Scalable Protocol utilizing the Nitro-Styrene Pathway , prioritizing the Ruppert-Prakash reagent (TMSCF
Strategic Route Analysis
Direct difluorocyclopropanation of anilines is chemically fraught due to the nucleophilicity of the amine, which competes with the alkene for the electrophilic carbene, leading to N-difluoromethylation side products. Therefore, the Nitro Pathway is the industry standard for scale-up.
Pathway Comparison
Figure 1: Retrosynthetic analysis demonstrating the superiority of the Nitro Pathway to avoid chemoselectivity issues.
Critical Process Parameters (CPP) & Reagent Selection
The choice of difluorocarbene source is the single most critical decision for scale-up.
| Parameter | Sodium Chlorodifluoroacetate (ClCF | TMSCF | TFDA |
| Reaction Temp | High (>180 °C) | Mild (60–110 °C) | Mild (80–110 °C) |
| Mechanism | Thermal Decarboxylation | Fluoride-induced | Fluoridosulfonyl elimination |
| Safety Hazard | Massive CO | Controlled exotherm; No gas evolution | Moderate gas evolution |
| Scale Suitability | Low (Hygroscopic, harsh conditions) | High (Tunable kinetics, flow-compatible) | Medium (High cost) |
| Atom Economy | Poor | Moderate | Poor |
Recommendation: Use TMSCF
Detailed Experimental Protocols
Step 1: Synthesis of 1-(2,2-difluorocyclopropyl)-3-nitrobenzene
Method: TMSCF
Materials
-
Substrate: 3-Nitrostyrene (100 g, 0.67 mol)
-
Reagent: TMSCF
(Trimethyllsilyl trifluoromethane) (143 g, 1.01 mol, 1.5 equiv) -
Initiator: Sodium Iodide (NaI) (20.1 g, 0.134 mol, 0.2 equiv)
-
Solvent: THF (Dry, 500 mL) - Critical: Water content < 200 ppm to prevent TMSCF
hydrolysis.
Protocol
-
Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Flush with N
. -
Charging: Charge 3-Nitrostyrene, NaI, and THF into the flask. Heat the mixture to 65 °C (gentle reflux).
-
Dosing (Critical Step):
-
Add TMSCF
dropwise via the addition funnel over 2 hours . -
Process Note: The reaction is exothermic. Maintain internal temperature between 65–70 °C. If temp spikes >75 °C, halt addition immediately.
-
Mechanism:[1][4][5][6][7] NaI initiates the formation of the [CF
] anion, which reversibly decomposes to and F . The F propagates the chain by activating more TMSCF .
-
-
Digestion: After addition, stir at 70 °C for an additional 4 hours. Monitor by HPLC/GC (Target: <2% starting alkene).
-
Workup:
-
Cool to room temperature.
-
Quench carefully with saturated NH
Cl solution (200 mL). Caution: Residual TMSCF may evolve fluoroform (gas). -
Extract with Ethyl Acetate (3 x 300 mL).
-
Wash combined organics with brine, dry over MgSO
, and concentrate.
-
-
Purification: The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via short-path distillation (bp ~110 °C @ 0.5 mmHg).
Yield Expectation: 85–92% (approx. 115–125 g).
Step 2: Reduction to this compound
Method: Catalytic Hydrogenation. Safety: The cyclopropane ring is strained but generally stable to standard hydrogenation conditions unless high pressure/temperature is used.
Materials
-
Substrate: 1-(2,2-difluorocyclopropyl)-3-nitrobenzene (100 g)
-
Catalyst: 5% Pd/C (50% water wet) (5 g, 5 wt% loading)
-
Solvent: Methanol (1 L)
-
Hydrogen Source: H
gas (Balloon or low pressure manifold).
Protocol
-
Setup: Use a 2 L autoclave or heavy-walled hydrogenation flask.
-
Charging: Charge substrate and Methanol. Inert the vessel with N
(3 cycles). -
Catalyst Addition: Add Pd/C catalyst as a slurry in methanol (to avoid dry catalyst sparking).
-
Hydrogenation:
-
Pressurize to 3 bar (45 psi) H
. -
Stir vigorously at Room Temperature (20–25 °C) .
-
Note: Do not heat above 40 °C to avoid opening the cyclopropane ring (hydrogenolysis).
-
-
Monitoring: Reaction is usually complete in 4–6 hours. Monitor for disappearance of nitro intermediate.
-
Workup:
-
Filter through a pad of Celite to remove Pd/C. Safety: Keep filter cake wet to prevent pyrophoric ignition.
-
Concentrate filtrate to obtain the aniline as a viscous oil or low-melting solid.
-
-
Salt Formation (Optional for Storage): Treat with HCl in ether to form the stable Hydrochloride salt.
Yield Expectation: 95–98%.
Process Safety & Engineering Controls
Thermal Hazard Management (Step 1)
The generation of difluorocarbene from TMSCF
-
Control: Use Continuous Flow Reactors (e.g., coil reactors) for the TMSCF
step if scaling >1 kg. This minimizes the active volume of hazardous intermediate. -
Diagram: Flow chemistry setup for carbene generation.
Figure 2: Conceptual flow chemistry setup for managing the exotherm of difluorocarbene generation.
Waste Disposal
-
Step 1 Waste: Contains fluoride salts and silicon byproducts (TMS-F/TMS-OH). Do not mix with acidic waste streams (HF generation risk). Treat with calcium chloride to precipitate CaF
before disposal. -
Step 2 Waste: Pd/C is a fire hazard. Store in water-filled containers for precious metal reclamation.
References
-
Mechanism of TMSCF3 Activation: Levin, V. V.; Dilman, A. D. "Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions." J. Am. Chem. Soc.[1]2020 , 142, 13180–13189.
-
Scale-Up of Difluorocyclopropanation: Oshiro, K.; Morimoto, Y.; Amii, H. "Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes."[7] Synthesis2010 , 12, 2080–2084.[7]
-
Flow Chemistry Application: Battilocchio, C. et al. "Continuous Flow Synthesis of gem-Difluorocyclopropanes using TMSCF3." Org. Process Res. Dev.2016 , 20, 1605.
-
General Review of Fluorinated Cyclopropanes: Grygorenko, O. O. et al. "Synthesis of gem-Difluorocyclopropanes."[7][8] Beilstein J. Org. Chem.2022 , 18, 1234–1270.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for the difluorocyclopropanation of 3-vinylaniline
Subject: Optimization of Reaction Conditions for 3-Vinylaniline Substrates Case ID: DFC-3VA-OPT Support Level: Tier 3 (Advanced Method Development) Status: Open
Executive Summary & Mechanistic Insight[1][2][3][4][5][6][7]
The Core Challenge:
You are attempting to perform a difluorocyclopropanation on 3-vinylaniline . This substrate presents a classic "Ambident Nucleophile" problem. The reaction relies on difluorocarbene (
While the vinyl group (alkene) is your desired target, the free amino group (
Reaction Pathway Analysis
The diagram below illustrates the competing pathways. To achieve high yields, you must shut down "Pathway B."
Figure 1: Chemoselectivity conflict between the vinyl group (Pathway A) and the free amine (Pathway B).
Critical Reaction Parameters
To optimize this reaction, we recommend the Ruppert-Prakash Reagent (
Reagent Selection Matrix
| Parameter | Recommended | Alternative | Reason for Recommendation |
| Carbene Source | |||
| Initiator | NaI (Sodium Iodide) | TBAT / TFSI | NaI allows for a controlled, slower release of carbene compared to TBAT, crucial for selectivity. |
| Solvent | THF (Anhydrous) | DME / Diglyme | THF stabilizes the intermediate silyl species. Must be dry to prevent protonation of |
| Amine Status | Protected (Boc/Ac) | Protonated (Salt) | Critical: Free amine will react. Protection is the only robust guarantee of yield. |
Experimental Protocol (The "Gold Standard")
Objective: Synthesis of tert-butyl (3-(2,2-difluorocyclopropyl)phenyl)carbamate. Note: We assume you have protected the amine with a Boc group.[1] If you absolutely must use free amine, see Tier 3 below.
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Flush with Argon or Nitrogen.
-
-
Substrate Loading:
-
Add N-Boc-3-vinylaniline (1.0 equiv, 2.0 mmol).
-
Add NaI (0.2 equiv, 0.4 mmol).
-
Dissolve in anhydrous THF (6.0 mL, 0.33 M concentration).
-
-
Reagent Addition (The "Slow Feed"):
-
Heat the solution to reflux (
) . -
Crucial Step: Add
(4.0 equiv) dropwise over 1 hour using a syringe pump or addition funnel. -
Why? Rapid addition causes
to dimerize to tetrafluoroethylene (gas) rather than reacting with the alkene.
-
-
Reaction Monitoring:
-
Stir at reflux for 2–4 hours.
-
Monitor by TLC (stain with
; the vinyl group disappears).
-
-
Workup:
-
Cool to room temperature.
-
Concentrate THF under reduced pressure.
-
Redissolve in
and wash with water ( ) and brine ( ). -
Dry over
and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc).
-
Troubleshooting Guide (FAQ)
Issue 1: "I see a new spot on TLC, but the alkene signals in NMR are still there."
Diagnosis: N-Functionalization.[2][3]
-
Cause: The carbene attacked the nitrogen instead of the alkene. This often happens if the Boc group falls off (thermal instability) or if you attempted the reaction on the free amine.
-
Solution: Ensure the protection group is stable. If using free amine, the "new spot" is likely an isocyanide (distinct foul odor) or formamide.
Issue 2: "Low conversion (<30%) despite adding excess ."
Diagnosis: Carbene Dimerization or Wet Solvent.
-
Cause A: If THF is wet,
protonates to form (gas) and leaves the reaction. -
Cause B: If
is added too fast, reacts with itself. -
Solution: Distill THF over Na/Benzophenone and use a syringe pump for reagent addition.
Issue 3: "Can I do this without protecting the amine?"
Tier 3 Solution (Experimental): Yes, but it is difficult. You must deactivate the Nitrogen lone pair.
-
Protocol: Pre-treat 3-vinylaniline with 1.0 equiv of anhydrous HCl (in dioxane) to form the anilinium hydrochloride salt .
-
Mechanism: The ammonium species (
) is not nucleophilic. -
Risk: The acidic environment might destabilize the
intermediate. You may need to switch to TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) in refluxing toluene for this specific variation, as it tolerates acidic conditions slightly better.
Decision Support Workflow
Use this flowchart to determine your optimization path during the experiment.
Figure 2: Troubleshooting decision tree for reaction monitoring.
References
-
Dilman, A. D., & Levin, V. V. (2008). Difluorocarbene as a building block for organic synthesis. Accounts of Chemical Research . [Link]
-
Prakash, G. K. S., & Hu, J. (2004). Selective fluoroalkylation of organic compounds with organosilicon reagents. Accounts of Chemical Research . [Link]
-
Wang, F., et al. (2011). Difluorocarbene-derived trifluoromethylthiolation of secondary amines. Angewandte Chemie . (Demonstrates reactivity of amines with difluorocarbene). [Link]
-
Dolan, N. S., et al. (2021). Reaction of Difluorocarbene with Amines. Chemical Communications . (Detailed mechanism of isocyanide formation). [Link]
Sources
Strategies for removing starting material from 3-(2,2-Difluorocyclopropyl)aniline product
Ticket ID: #PUR-3DFCA-001 Topic: Removal of Persistent Starting Materials (SM) Status: Open Assigned Specialist: Senior Application Scientist, Separation Chemistry Group
Executive Summary
The synthesis of 3-(2,2-difluorocyclopropyl)aniline typically involves the addition of difluorocarbene to 3-vinylaniline (or its N-protected analogs). The most persistent purification challenge is separating the unreacted alkene starting material (SM) from the cyclopropanated product. Due to the minimal change in polarity between the styrene double bond and the difluorocyclopropyl ring, standard silica chromatography often fails to resolve these components (ΔRf < 0.05).
This guide details three tiered strategies to resolve this separation, ranging from non-destructive chromatographic modifications to chemical scavenging.
Diagnostic: Identify Your Impurity
Before selecting a strategy, confirm the identity of your impurity using the table below.
| Impurity Type | Likely Identity | Diagnostic Signal (1H NMR) | Polarity vs. Product | Recommended Strategy |
| Alkene SM | 3-Vinylaniline | Vinyl protons: ~5.2 ppm (d), ~5.7 ppm (d), ~6.7 ppm (dd) | Very Similar | Method A (Ag-Silica) |
| Carbene Source | TFDA / Chlorodifluoroacetate | No aromatic protons (unless Ph-substituted); 19F NMR signals | Non-Basic | Method B (Acid/Base) |
| Precursor | 3-Nitrostyrene (if reduction is last step) | Downfield aromatic shift; Nitro group IR stretch | Different | Standard Flash Column |
Method A: Argentation Chromatography (The Gold Standard)
Best For: Removing unreacted 3-vinylaniline (alkene) from the product.
Mechanism: Silver ions (
Protocol: Preparation of 10% Silica
-
Dissolve: Dissolve
(10 g) in Acetonitrile (100 mL).-
Note: Acetonitrile is preferred over water to prevent silica deactivation.
-
-
Slurry: Add Silica Gel 60 (100 g) to the solution and stir vigorously for 10 minutes in the dark.
-
Evaporate: Remove solvent via rotary evaporation (bath temp < 40°C) until a free-flowing powder is obtained.
-
Caution: Do not expose to intense light; the silica will turn grey/black (reduction to metallic Ag), reducing efficiency.
-
-
Pack: Pack the column immediately.
Elution Strategy
-
Mobile Phase: Hexanes/Ethyl Acetate (Gradient 0%
30%). -
Order of Elution:
-
Product: this compound (Fast).
-
Impurity: 3-Vinylaniline (Retained/Slow).
-
-
Recovery: If the SM is valuable, flush the column with 5%
in MeOH to break the Ag-alkene complex.
Method B: Acid-Base Extraction (Chemo-Selective)
Best For: Removing non-basic impurities (e.g., carbene sources, polymeric byproducts) if the SM is not an amine. Limitation: If your SM is 3-vinylaniline, this method will not work as both SM and Product are basic.
Workflow
-
Dissolution: Dissolve crude mixture in EtOAc or
. -
Extraction (Acidic): Extract with 1M HCl (
).-
Phase Check: The Product (aniline) goes into the Aqueous Phase .
-
Discard: The Organic Phase (contains non-basic carbene byproducts).
-
-
Neutralization: Basify the aqueous phase to pH 10 using 2M NaOH or
. -
Extraction (Basic): Extract with DCM (
). -
Drying: Dry combined organics over
and concentrate.
Method C: Chemical Scavenging (The "Killer" Reaction)
Best For: Trace alkene removal (<5%) when chromatography is difficult. Risk: Requires careful stoichiometry to avoid oxidizing the aniline nitrogen.
Strategy: Selective Bromination
The alkene reacts instantly with bromine to form a polar dibromide. The electron-deficient difluorocyclopropane is inert to bromine.
Critical Step: You must protect the aniline (e.g., Acetyl group) or use the salt form before bromination to prevent electrophilic aromatic substitution on the ring.
-
Protection (In Situ): Treat crude with 1.1 eq
(if free amine). -
Titration: Cool to 0°C. Add
solution dropwise until a faint orange color persists (indicating excess bromine). -
Workup:
-
The SM becomes a dibromide (highly polar).
-
The Product remains a cyclopropane (less polar).
-
-
Separation: Run a short silica plug. The non-polar product elutes; the polar dibromide sticks.
-
Deprotection: Hydrolyze the acetyl group (KOH/EtOH) to recover the free aniline.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for selecting the correct purification module.
Caption: Decision tree for selecting the optimal purification protocol based on impurity chemical properties.
Frequently Asked Questions (FAQ)
Q: Why can't I just distill the product? A: 3-Vinylaniline and this compound have very similar boiling points due to comparable molecular weights and intermolecular forces. Distillation usually results in an enriched but not pure fraction.
Q: My Ag-Silica column turned black immediately. Is it ruined? A: It is likely reduced. This happens if the silica is exposed to light or if the solvent contained reducing agents (like amines). Ensure you use Acetonitrile for preparation and keep the column wrapped in foil.
Q: Can I use KMnO4 to oxidize the alkene? A: Not recommended. Potassium Permanganate is a strong oxidant and will likely oxidize the aniline nitrogen to a nitro or nitroso group, destroying your product. If you must oxidize, protect the amine first.
References
-
Argentation Chromatography Principles
-
Difluorocyclopropane Synthesis & Properties
-
Dolbier, W. R., et al. (2000). "The reaction of difluorocarbene with alkenes."[4] Journal of Fluorine Chemistry, 102, 343.
-
-
Purification of Anilines
- Armarego, W. L. F., & Chai, C. L. L. (2013).
Sources
- 1. Argentation chromatography - Wikipedia [en.wikipedia.org]
- 2. sciencemadness.org [sciencemadness.org]
- 3. US10549255B2 - Functionalized chromatographic materials and methods of making and using therefor - Google Patents [patents.google.com]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions to consider in the synthesis of 3-(2,2-Difluorocyclopropyl)aniline
Technical Support Center: Synthesis of 3-(2,2-Difluorocyclopropyl)aniline
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth, experience-driven answers to common challenges encountered during this multi-step synthesis. It is designed for researchers, chemists, and process development professionals to help troubleshoot and optimize their experimental work.
The most common synthetic route involves two key transformations:
-
Difluorocyclopropanation: The [2+1] cycloaddition of difluorocarbene (:CF₂) to 3-nitrostyrene.
-
Nitro Reduction: The subsequent reduction of the nitro group on the resulting 3-(2,2-difluorocyclopropyl)-1-nitrobenzene to the target aniline.
This guide is structured as a series of frequently asked questions (FAQs) addressing specific issues within each of these critical steps, as well as purification.
Part 1: The Difluorocyclopropanation Reaction
The conversion of 3-nitrostyrene to 3-(2,2-difluorocyclopropyl)-1-nitrobenzene is a crucial step where yield and purity can be compromised by several factors. The electron-withdrawing nature of the nitro group deactivates the alkene, making it less reactive towards the electrophilic difluorocarbene.
FAQ 1.1: I'm observing low yields and incomplete conversion during the difluorocyclopropanation of 3-nitrostyrene using TMSCF₃/NaI. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in this reaction are common and typically stem from the challenging nature of generating and reacting difluorocarbene with an electron-deficient alkene. The TMSCF₃ (Ruppert-Prakash reagent)/NaI system is a popular choice for generating :CF₂, but its efficiency is highly dependent on reaction kinetics and conditions.[1][2]
Underlying Causes & Troubleshooting Strategies:
-
Inefficient Carbene Generation/Trapping: The reaction of TMSCF₃ with a nucleophilic initiator (like I⁻ from NaI) generates a transient trifluoromethyl anionoid, which then eliminates fluoride to produce difluorocarbene (:CF₂).[2][3] Because 3-nitrostyrene is a relatively poor trap for the electrophilic carbene, competing side reactions of :CF₂ (e.g., dimerization) can dominate.
-
Solution: Employ a slow-addition protocol. Adding the TMSCF₃ solution dropwise to the mixture of 3-nitrostyrene and NaI can help maintain a low, steady concentration of :CF₂, favoring the desired bimolecular reaction with the alkene over unimolecular decomposition or dimerization pathways.[2]
-
-
-
Solution: Ensure rigorous control over reaction temperature, typically starting at ambient temperature or slightly warmed to initiate, but with cooling available to manage any exotherm. Monitor the reaction closely by TLC or crude NMR.
-
-
Substrate Polymerization: Styrene derivatives, even deactivated ones, are prone to polymerization under thermal or radical conditions.
-
Solution: Ensure the reaction is performed under an inert atmosphere (N₂ or Ar). Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if polymerization is a suspected issue. Keep the reaction temperature as low as feasible while still enabling carbene formation.
-
-
Reagent Quality and Stoichiometry: The quality of TMSCF₃ and the dryness of NaI and the solvent are critical. An excess of the carbene precursor is almost always necessary for less reactive alkenes.[2]
-
Solution: Use freshly distilled/purchased TMSCF₃. Dry the NaI under vacuum before use. Use anhydrous solvents (e.g., THF, DME). A typical excess is 2-3 equivalents of TMSCF₃ relative to the nitrostyrene.
-
Troubleshooting Workflow: Low Difluorocyclopropanation Yield
Caption: Troubleshooting decision tree for low cyclopropanation yield.
Part 2: The Nitro Group Reduction
The reduction of 3-(2,2-difluorocyclopropyl)-1-nitrobenzene to the target aniline is the final step. The primary challenge here is achieving complete and clean reduction of the nitro group without affecting the difluorocyclopropyl ring or other sensitive functionalities.
FAQ 2.1: I'm concerned about the stability of the difluorocyclopropyl ring during nitro reduction. Which methods are least likely to cause ring-opening or defluorination?
Answer:
This is a valid concern. The gem-difluoro cyclopropyl group is relatively robust, but harsh reductive conditions, particularly those involving high temperatures, strong acids, or certain catalytic systems, can potentially lead to its degradation. The choice of reductant is key to preserving this moiety.
Comparison of Common Reduction Methods:
| Method | Typical Conditions | Pros | Cons / Side Reactions to Consider |
| Fe / NH₄Cl or Fe / AcOH | Iron powder, NH₄Cl(aq) or AcOH, in EtOH/H₂O, reflux | High chemoselectivity , excellent functional group tolerance, inexpensive, robust.[4] | Requires stoichiometric iron, leading to large amounts of iron oxide waste; can sometimes be slow. Ring stability is generally very high. |
| SnCl₂·2H₂O | SnCl₂·2H₂O in EtOH or EtOAc, reflux | Effective and generally chemoselective. | Requires stoichiometric tin salts which are toxic and require careful workup/disposal. Can be acidic, but typically safe for the cyclopropyl ring. |
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ (1 atm to high pressure), Pd/C, in EtOH or MeOH | Very clean (water is the only byproduct), highly efficient for simple substrates. | Low chemoselectivity . Can reduce other groups (alkenes, alkynes, benzyl ethers). Potential for dehalogenation. Risk of cyclopropane ring opening, especially at high H₂ pressure/temperature or with aggressive catalysts like Raney Nickel.[5][6] |
Recommendation:
For maximum safety and preservation of the difluorocyclopropyl ring, iron-mediated reduction (Fe/NH₄Cl or Fe/AcOH) is the most reliable and recommended method .[4][7] It offers an excellent balance of reactivity and selectivity, avoiding the harsh conditions and over-reduction potential of some catalytic hydrogenation systems.
FAQ 2.2: During my iron-mediated reduction, the reaction seems to stall, and I'm isolating partially reduced intermediates like nitroso or hydroxylamine species. How can I drive the reaction to completion?
Answer:
The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[8][9] The accumulation of these species indicates that the reduction is incomplete.
Underlying Causes & Troubleshooting Strategies:
-
Insufficient Reducing Agent/Acid: The reaction consumes both the metal (the electron source) and the acid (the proton source).
-
Solution: Ensure you are using a sufficient excess of iron powder (typically 3-5 equivalents). The amount of acid (or NH₄Cl) is also critical; ensure it is present in at least the stoichiometric amount required for the protonolysis steps.
-
-
Deactivation of the Iron Surface: The surface of the iron particles can become passivated by the iron oxide/hydroxide byproducts, halting the electron transfer process.
-
Solution: Mechanical agitation (vigorous stirring) is crucial to continuously expose fresh metal surfaces. Some protocols recommend pre-activating the iron powder by washing it with dilute HCl to remove surface oxides before the reaction.
-
-
Reaction Solvent and Temperature: The reaction is often run at reflux in a protic solvent mixture (e.g., Ethanol/Water) to ensure sufficient solubility of the organic substrate and the inorganic reagents.
-
Solution: Ensure the reaction is maintained at a steady reflux. If solubility is an issue, consider modifying the solvent system.
-
Reaction Pathway: Nitro Reduction Intermediates
Caption: Stepwise pathway of nitro group reduction.
Part 3: Purification & Handling
FAQ 3.1: I'm having trouble purifying the final this compound by silica gel chromatography. The product is streaking badly on the column. What is the best practice for purification?
Answer:
The difficulty you are experiencing is classic for anilines on standard silica gel. The basic amine functional group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to peak tailing, poor separation, and sometimes irreversible adsorption.[10]
Best Practices for Purifying Anilines:
-
Neutralize the Stationary Phase: This is the most critical step. Before running your column, flush it with your starting eluent that has been modified with a small amount of a volatile base.
-
Recommended Modifier: Add 0.5-2% triethylamine (TEA) to your mobile phase (e.g., Hexanes/Ethyl Acetate).[10] The TEA will neutralize the acidic sites on the silica, allowing your aniline to elute symmetrically.
-
-
Choose the Right Solvent System:
-
Start with a non-polar system like Hexanes/Ethyl Acetate or Hexanes/DCM. Determine the optimal ratio using TLC, aiming for an Rf value of 0.2-0.3 for your product in the TEA-modified solvent system.
-
-
Product Stability: Anilines, especially electron-rich ones, can be sensitive to air and light, often turning yellow or brown due to oxidation.[11]
-
Solution: Purify the product as quickly as possible after synthesis. After combining the pure fractions, remove the solvent promptly on a rotary evaporator. Store the final product under an inert atmosphere (N₂ or Ar) and in a freezer, protected from light.
-
References
-
Dilman, A. D., et al. (2018). Attempted difluorocyclopropanation of alkenyl boronic derivatives using the TMSCF3–NaI system. ResearchGate. [Link]
-
Dilman, A. D., et al. (2019). gem‐Difluorocyclopropanation of Alkenyl Trifluoroborates with the CF3SiMe3–NaI System. ResearchGate. [Link]
-
Wang, C., et al. (2021). Photoinduced iron-catalyzed reduction of nitroarenes for multicomponent synthesis of α-branched secondary amines. Chemical Communications. [Link]
-
Mukhopadhyay, P. P., et al. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing. [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]
-
Engle, K. M., et al. (2023). The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. ChemRxiv. [Link]
-
Thomas, S. P., et al. (2024). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Journal of the American Chemical Society. [Link]
-
Melchiorre, P., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
-
Melchiorre, P., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. [Link]
-
Beller, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Link]
-
Li, Y., et al. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. [Link]
-
Dolbier, W. R. Jr. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
He, L., et al. (2018). Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate. [Link]
-
Velázquez, J. M., et al. (2024). Nitrate and nitroarene hydrogenations catalyzed by alkaline-earth nickel phosphide clathrates. RSC Advances. [Link]
-
Gaset, A., et al. (2020). Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI. [Link]
-
Williams, D. E., et al. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Toxicological Sciences. [Link]
-
Prakash, G. K. S., et al. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. [Link]
-
Silver, J. (2016). How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. [Link]
-
Sosnovskikh, V. Y., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, H., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
-
van der Vlugt, J. I., et al. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters. [Link]
-
Nambo, M., et al. (2021). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. [Link]
-
Sosnovskikh, V. Y., et al. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein-Institut. [Link]
-
Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link]
-
Organic Chemistry Portal. (Date not available). Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (Date not available). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
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How to improve the solubility of 3-(2,2-Difluorocyclopropyl)aniline for biological assays
Welcome to the technical support center for handling challenging compounds in biological assays. This guide provides in-depth troubleshooting and practical solutions for researchers working with 3-(2,2-Difluorocyclopropyl)aniline, a compound whose structural motifs present solubility challenges common in modern drug discovery.[1] Our goal is to equip you with the knowledge and protocols to ensure your compound is fully solubilized, leading to accurate and reproducible assay results.
Understanding the Challenge: Physicochemical Profile
This compound combines a hydrophilic, ionizable aniline head with a lipophilic difluorocyclopropyl-phenyl tail. This amphipathic nature is central to its solubility behavior.
-
Lipophilicity : The phenyl and difluorocyclopropyl groups contribute to a high LogP value, indicating a preference for non-polar environments and consequently low intrinsic aqueous solubility. While experimental data for this specific molecule is not publicly available, the predicted XlogP for the structural isomer 2-(2,2-difluorocyclopropyl)aniline is 2.1, suggesting significant hydrophobicity.[2]
-
Basicity : The aniline group is a weak base.[3] This means its ionization state, and therefore its solubility, is highly dependent on the pH of the aqueous medium.
This combination necessitates a systematic approach to solubilization, moving from simple co-solvency to more advanced formulation strategies if required.
| Property | Predicted Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₉H₉F₂N | - |
| Molecular Weight | 169.17 g/mol | Larger molecules can be more difficult to solvate.[4] |
| Predicted XlogP | ~2.1 (based on isomer)[2] | Indicates hydrophobicity and likely low aqueous solubility. |
| Functional Groups | Aniline (weak base) | Solubility is pH-dependent; protonation at lower pH will increase solubility.[5] |
| Appearance | Likely a solid or oil | Requires dissolution from a solid state. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered when preparing this compound for biological assays in a question-and-answer format.
Q1: What is the recommended first step for dissolving this compound for a biological assay?
The most direct and widely used method is to first prepare a concentrated stock solution in a water-miscible organic solvent.[6] Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high solubilizing power for a wide range of organic compounds.[7][8] This concentrated stock is then serially diluted into the final aqueous assay buffer.
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Preparation : Ensure your workspace is clean and you are wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[9]
-
Weighing : Accurately weigh the desired mass of this compound using a calibrated analytical balance. For accuracy, use a volumetric flask for your final solution.[10]
-
Transfer : Quantitatively transfer the weighed powder into a sterile glass vial with a Teflon-lined screw cap.[11]
-
Dissolution : Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Homogenization : Vigorously vortex the solution. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[9][12] Gentle warming (e.g., to 37°C) can be applied if the compound's thermal stability is not compromised.[12]
-
Inspection : Visually confirm that all solid material has completely dissolved and the solution is clear before storage.[12]
-
Storage : Store the stock solution at -20°C or -80°C, protected from light and moisture. Aliquoting the stock solution is highly recommended to avoid repeated freeze-thaw cycles.[13]
Caption: Standard workflow for preparing assay-ready solutions.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What's happening and how can I fix it?
This common problem is often due to "solvent shock," where the rapid change from a high-solubility organic environment (DMSO) to a low-solubility aqueous environment causes the compound to crash out of solution.[14] Exceeding the compound's thermodynamic solubility limit in the final buffer is the ultimate cause.
Troubleshooting Compound Precipitation
| Problem | Probable Cause(s) | Recommended Solutions |
| Precipitate forms immediately upon dilution. | Solvent Shock / Exceeded Solubility Limit : The final concentration is too high for the aqueous buffer, even with the co-solvent.[14] | 1. Reduce Final Concentration : Test a lower final concentration of the compound.[14]2. Use a Lower Stock Concentration : A larger volume of a more dilute stock can be added slowly to the buffer, improving mixing and reducing localized high concentrations.[14]3. Optimize Dilution Technique : Add the stock solution dropwise into the vortex of the stirring assay buffer. Never add buffer to the stock.[12] |
| Solution is initially clear but becomes cloudy over time. | Supersaturation / Instability : The solution is in a temporary, supersaturated state and is slowly precipitating. The compound may also be unstable in the buffer.[6] | 1. Use Immediately : Prepare working solutions immediately before use.2. Check for Temperature Effects : Ensure the incubator temperature is stable. Some compounds are less soluble at 37°C.[14] |
| Precipitation occurs only at the highest concentrations of a serial dilution. | Concentration-Dependent Solubility : The lower concentrations are below the solubility limit, but the higher ones are not. | 1. Determine Maximum Solubility : Perform a kinetic solubility assay to find the maximum soluble concentration under your specific assay conditions.[15]2. Adjust Concentration Range : Limit your assay's concentration range to below the determined solubility limit. |
Q3: Can I use the chemical properties of this compound to improve its solubility?
Yes. Leveraging the basicity of the aniline group through pH modification is a powerful strategy.[16]
Mechanism: pH Adjustment
In an acidic environment (pH < pKa), the nitrogen atom of the aniline group becomes protonated, forming a positively charged ammonium salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[5][17]
Caption: pH effect on the solubility of a basic compound.
Protocol 2: Screening for Optimal pH for Solubilization
-
Prepare Buffers : Make a series of biologically compatible buffers with different pH values (e.g., pH 5.0, 6.0, 6.5, 7.0, 7.4). Common buffers include MES (pH 5.5-6.7) and HEPES (pH 7.2-7.6).
-
Spike Compound : Add a small, consistent volume of your high-concentration DMSO stock to each buffer to achieve your target final concentration.
-
Equilibrate : Gently mix the solutions and allow them to equilibrate for 1-2 hours at the assay temperature.
-
Assess Solubility : Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV or a similar method. The pH that yields the highest concentration without precipitation is optimal.
Important Considerations :
-
Assay Compatibility : Ensure the optimal pH does not negatively impact your target protein, cells, or assay reagents.[16]
-
Cell Viability : For cell-based assays, the pH must remain within a physiologically tolerable range (typically pH 7.2-7.4).[14]
-
Precipitation on Dilution : A pH-adjusted solution might still precipitate if introduced to a medium with a different pH or low buffering capacity.[16]
Q4: What if co-solvents and pH adjustment are insufficient or incompatible with my assay?
For particularly challenging cases, advanced formulation techniques using excipients like cyclodextrins can be employed.
Mechanism: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate the hydrophobic portion of a drug molecule, forming an "inclusion complex" that has significantly improved aqueous solubility.[][21] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used.[22]
Caption: Cyclodextrin encapsulation of a hydrophobic drug.
Protocol 3: Preparation of a Compound-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution : Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your desired aqueous buffer.
-
Add Compound : Add the this compound (either as a powder or from a minimal volume of organic solvent) to the cyclodextrin solution.
-
Complexation : Stir the mixture vigorously at room temperature for 24-48 hours. The solution should clarify as the complex forms.
-
Filtration (Optional) : Filter the solution through a 0.22 µm filter to remove any un-complexed, insoluble material.
-
Quantification : Determine the concentration of the solubilized compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).
Important Considerations :
-
Assay Interference : Confirm that the cyclodextrin itself does not interfere with your assay readout. Run a "vehicle control" with only the cyclodextrin solution.
-
Binding Affinity : The complex formation is an equilibrium process. High concentrations of cyclodextrin may be required to keep the drug in solution.[23]
References
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Vertex AI Search Result[24]
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Vertex AI Search Result[25]
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Vertex AI Search Result[23]
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Vertex AI Search Result[26]
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Vertex AI Search Result[18]
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Vertex AI Search Result[15]
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Vertex AI Search Result[27]
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Vertex AI Search Result[19]
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Vertex AI Search Result[]
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Vertex AI Search Result[16]
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Vertex AI Search Result[22]
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Vertex AI Search Result[21]
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Vertex AI Search Result[28]
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Vertex AI Search Result[]
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Vertex AI Search Result[30]
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Vertex AI Search Result[17]
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Vertex AI Search Result[12]
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Vertex AI Search Result
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Vertex AI Search Result[14]
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Vertex AI Search Result[31]
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Vertex AI Search Result[9]
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Vertex AI Search Result[13]
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Vertex AI Search Result[1]
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Vertex AI Search Result[10]
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Vertex AI Search Result[11]
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Vertex AI Search Result[4]
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Vertex AI Search Result[6]
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Vertex AI Search Result[7]
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Vertex AI Search Result[32]
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Vertex AI Search Result[33]
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Vertex AI Search Result[8]
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Vertex AI Search Result[34]
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Vertex AI Search Result[5]
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Vertex AI Search Result[35]
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Vertex AI Search Result[36]
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Vertex AI Search Result[37]
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Vertex AI Search Result[38]
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Vertex AI Search Result[39]
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Vertex AI Search Result[40]
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Vertex AI Search Result[41]
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Vertex AI Search Result[42]
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Vertex AI Search Result[3]
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Vertex AI Search Result[2]
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- 3. Showing Compound Aniline (FDB003571) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
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- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. researchgate.net [researchgate.net]
- 22. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 26. pharmoutsourcing.com [pharmoutsourcing.com]
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- 28. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
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- 33. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Preventing degradation of 3-(2,2-Difluorocyclopropyl)aniline during storage
Technical Support Center: Stability & Storage of 3-(2,2-Difluorocyclopropyl)aniline
Introduction: The Stability Paradox
Welcome to the technical support hub. You are likely working with This compound (often an intermediate for kinase inhibitors or nucleoside analogs).
This molecule presents a stability paradox :
-
The Difluorocyclopropyl Ring: Surprisingly robust. The gem-difluoro substitution strengthens the distal C-C bond via the "fluorine effect," making it resistant to ring-opening under conditions that would destroy a normal cyclopropane [1, 2].
-
The Aniline Moiety: Highly fragile. Like all electron-rich aromatic amines, it is susceptible to radical oxidation, photolysis, and condensation, leading to the dreaded "browning" effect [3].
The Bottom Line: Your primary enemy is oxygen , not heat or acid. The guide below prioritizes preventing oxidative degradation.
Module 1: Oxidation & Discoloration (The "Browning" Effect)
Q: My sample has turned from colorless oil/solid to dark brown. Is it degraded?
A: Yes, but likely only superficially. The color change is due to the formation of N-oxides, azo-compounds, and polyaniline-like oligomers. Because aniline oxidation is often autocatalytic and produces highly colored chromophores, a sample can appear "black" with only 1-2% actual chemical degradation.
The Mechanism: The aniline nitrogen possesses a lone pair that is easily abstracted by atmospheric oxygen (especially under light), forming a radical cation. This radical couples to form hydrazobenzene intermediates, which oxidize further to azo-compounds (dark colored).
Visualizing the Threat:
Figure 1: The oxidative cascade of electron-rich anilines leading to discoloration.
Corrective Protocol: The "Argon Blanket" Do not store this compound in air.
-
Purge: Flush the headspace of the vial with dry Argon or Nitrogen for 30 seconds after every use.
-
Seal: Use a cap with a Teflon (PTFE) liner. Parafilm is insufficient for long-term storage as it is permeable to oxygen over months.
-
Cold: Store at -20°C. Lower temperatures reduce the kinetic rate of radical formation.
Module 2: Chemical Integrity (The Cyclopropyl Ring)
Q: Will the cyclopropyl ring open if I convert the aniline to an HCl salt?
A: No. This is the recommended storage form. Unlike non-fluorinated cyclopropanes, the 2,2-difluorocyclopropyl group is remarkably stable to Brønsted acids. The fluorine atoms exert a strong electron-withdrawing effect, destabilizing the carbocation intermediates required for acid-catalyzed ring opening [4].
Data Comparison: Acid Stability
| Condition | Non-Fluorinated Cyclopropane | 2,2-Difluorocyclopropyl (Your Compound) |
| 1M HCl (aq) | Rapid Ring Opening (to alcohol/chloride) | Stable (Forms Aniline HCl Salt) |
| TFA (Neat) | Degradation | Stable |
| Lewis Acids (e.g., AlCl3) | Polymerization | Risk of Ring Expansion (Avoid strong Lewis Acids) |
Protocol: Converting to the HCl Salt for Long-Term Storage Converting the liquid free base to a solid salt drastically reduces oxidation rates.
-
Dissolve: Dissolve 1g of the aniline in 10 mL of anhydrous diethyl ether (or MTBE).
-
Acidify: Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C.
-
Precipitate: A white solid (the HCl salt) will precipitate immediately.
-
Isolate: Filter under Nitrogen/Argon. Wash with cold ether.
-
Store: Dry under vacuum. Store the white solid at 4°C or -20°C.
Module 3: Troubleshooting & Recovery
Q: I have a critical experiment, but my material is brown. How do I purify it quickly?
A: Use the "Activated Carbon Scrub" method. Distillation is risky due to the high boiling point and potential thermal stress on the cyclopropyl ring (thermal rearrangement is possible >150°C).
Recovery Protocol:
-
Dissolve: Dissolve the dark aniline in a minimal amount of Methanol or Ethyl Acetate.
-
Scrub: Add Activated Carbon (10-20% by weight of the compound).
-
Heat: Stir gently at 40°C for 15 minutes. Do not reflux.
-
Filter: Pass through a Celite® pad to remove the carbon.
-
Concentrate: Evaporate solvent under reduced pressure (Rotovap) at <40°C.
-
Result: The filtrate should be a pale yellow or colorless oil.
Module 4: The "Golden Path" Storage Workflow
Follow this decision tree to determine the optimal storage strategy for your specific timeframe.
Figure 2: Decision matrix for preserving compound integrity based on usage frequency.
References
-
Dolbier, W. R., & Battiste, M. A. (2003). Structure, Synthesis, and Chemical Reactivity of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1071–1098. Link
-
Xu, X., et al. (2015). Mechanism of Decomposition and Inhibition of 1-Aminocyclopropane-1-carboxylic Acid Deaminase. Journal of the American Chemical Society. Link
-
BenchChem Technical Support. (2025). Preventing oxidation of anilines during storage. Link
- Gagnon, A., et al. (2008). Synthesis of alpha,alpha-difluorocyclopropyl amides. Organic Letters. (Demonstrates stability of the ring during amide coupling and acidic workups).
Validation & Comparative
Comparative analysis of 3-(2,2-Difluorocyclopropyl)aniline with other aniline bioisosteres
Executive Summary
In the optimization of lead compounds, the aniline moiety is a frequent pharmacophore, serving as a critical hydrogen bond donor/acceptor in kinase inhibitors, GPCR ligands, and protein-protein interaction inhibitors. However, unsubstituted anilines often suffer from rapid oxidative clearance (CYP450-mediated) and potential toxicity via quinone-imine formation.[1]
3-(2,2-Difluorocyclopropyl)aniline (3-DFCP-Aniline) represents a strategic bioisosteric replacement that bridges the gap between the metabolic lability of alkyl-anilines and the electronic deactivation of trifluoromethyl-anilines.[1] This guide provides an objective technical analysis of 3-DFCP-aniline against three primary competitors: 3-Trifluoromethylaniline , 3-Cyclopropylaniline , and 3-Isopropylaniline .[1]
Part 1: Physicochemical Profiling & Electronic Effects
The introduction of the gem-difluorocyclopropyl group induces a unique electronic and steric perturbation. Unlike a standard alkyl group, the strained cyclopropyl ring possesses considerable
Table 1: Comparative Physicochemical Data
Values are derived from consensus predictive modeling and standard structure-activity relationship (SAR) datasets.[1]
| Property | 3-Isopropyl Aniline | 3-Cyclopropyl Aniline | 3-DFCP Aniline | 3-Trifluoromethyl Aniline |
| Role | Steric Standard | Non-fluorinated Parent | Balanced Bioisostere | Electronic Standard |
| pKa (Conj.[1] Acid) | ~4.8 | ~4.7 | ~3.6 – 3.9 | ~2.7 |
| ClogP | 2.1 | 1.9 | 2.3 | 2.8 |
| H-Bond Donor | Strong | Strong | Moderate | Weak |
| Electronic Effect | Inductive Donor (+ | Weak Donor | Weak Withdrawing (- | Strong Withdrawing (- |
| Metabolic Liability | High (Benzylic Ox) | High (Ring Opening/Ox) | Low (Blocked) | Low (Stable) |
Expert Insight: The "Goldilocks" pKa
The pKa of the aniline nitrogen is critical for binding affinity.
-
3-Trifluoromethylaniline (pKa ~2.[1]7) renders the nitrogen extremely non-basic.[1] If your target requires the aniline to accept a hydrogen bond or engage in a salt bridge, this molecule often fails.
-
3-DFCP-Aniline (pKa ~3.[1]8) lowers the basicity enough to reduce permeability-limiting ionization at physiological pH but retains sufficient electron density to function as a hydrogen bond donor in the kinase hinge region.
Part 2: Metabolic Stability & Toxicology[2]
A primary driver for selecting 3-DFCP-aniline is the mitigation of metabolic "soft spots."[1]
Mechanism of Action[3]
-
Blockade of Benzylic Oxidation: In 3-isopropylaniline, the benzylic carbon is a prime site for CYP450 hydroxylation.[1] The quaternary nature of the C-F carbon in 3-DFCP prevents this.
-
Prevention of Ring Opening: Non-fluorinated cyclopropanes can undergo CYP-mediated radical ring opening (mechanism-based inactivation).[1] The strong C-F bonds in the 2-position strengthen the distal C-C bonds and lower the HOMO energy of the ring, making it resistant to oxidative radical attack [1].
Diagram 1: Metabolic Fate Decision Tree
This diagram illustrates the divergence in metabolic pathways between the variants.
Caption: Comparative metabolic pathways showing the stabilizing effect of gem-difluorination on the cyclopropyl ring.[1]
Part 3: Synthetic Accessibility & Protocol
Unlike trifluoromethyl anilines which are commodity chemicals, 3-DFCP-aniline requires specific synthesis.[1] The most robust route involves the difluorocyclopropanation of a styrene precursor.
Recommended Synthetic Workflow
Objective: Synthesis of this compound from 3-nitrostyrene.
Reagents
-
Substrate: 3-Nitrostyrene (1.0 eq)
-
Carbene Source: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) or Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA).[1]
-
Solvent: Diglyme (for Na salt) or Toluene (for TFDA).[1]
-
Reduction: Pd/C (10%), H₂, Methanol.[1]
Step-by-Step Protocol
-
Difluorocyclopropanation (The Hu Protocol [2]):
-
Charge a flame-dried flask with 3-nitrostyrene (10 mmol) and NaF (5 mol%, as initiator if using TFDA).[1]
-
Heat the solution to 110°C.
-
Add TFDA (2.0 eq) dropwise over 1 hour. Note: Slow addition is crucial to prevent carbene dimerization.
-
Stir for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product (3-(2,2-difluorocyclopropyl)-1-nitrobenzene) will be less polar than the styrene.[1]
-
Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography.
-
-
Nitro Reduction:
Part 4: Strategic Application Guide
When should you choose 3-DFCP-Aniline over the alternatives?
Diagram 2: Bioisostere Selection Logic
Use this logic gate to determine the appropriate aniline modification for your lead series.
Caption: Decision matrix for selecting aniline bioisosteres based on metabolic and electronic requirements.
Case Study Context: Kinase Inhibition
In the development of Type II kinase inhibitors, the aniline often binds to the "hinge" region or the "DFG-out" pocket.
-
Scenario: A 3-trifluoromethyl group improved potency but eliminated a critical H-bond to the backbone carbonyl due to electron withdrawal.[1]
-
Solution: Switching to 3-DFCP-aniline restored the H-bond donor capability (due to higher pKa than CF3) while maintaining the lipophilic contact and metabolic stability required for oral bioavailability [3].[1]
References
-
Mykhailiuk, P. K. (2019).[1][2][3] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry, 17(11), 2839-2849.[1] Link
-
Ni, C., & Hu, J. (2016).[1] Recent advances in controlled difluorocarbene generation and its application in C–F bond formation.[1] Synthesis, 48(17), 2699-2713.[1] Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]
-
Barnes-Seeman, D., et al. (2013).[1] The role of fluorine in the discovery of kinase inhibitors. Current Topics in Medicinal Chemistry, 13(12), 1436-1453.[1] Link
Sources
- 1. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 2. Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
A Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) Analysis of 3-(2,2-Difluorocyclopropyl)aniline
Introduction: The Analytical Challenge of a Novel Pharmacophore
In modern drug development, the incorporation of unique structural motifs is crucial for modulating physicochemical properties and enhancing biological activity. The 3-(2,2-Difluorocyclopropyl)aniline moiety is an emerging pharmacophore of significant interest. The gem-difluorocyclopropyl group can act as a bioisostere for other functional groups, improving metabolic stability and membrane permeability, while the aniline core provides a versatile scaffold for further chemical modification.[1][2]
However, the very features that make this compound promising also present distinct analytical challenges. Its structural complexity, the presence of highly electronegative fluorine atoms, and the critical need to identify and quantify trace-level impurities demand an analytical technique with exceptional sensitivity, selectivity, and specificity. This guide provides an in-depth analysis of High-Resolution Mass Spectrometry (HRMS) as the gold standard for the characterization of this compound, comparing its performance against other common analytical techniques. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
The Power of HRMS: Why High Resolution and Mass Accuracy Matter
Standard low-resolution mass spectrometry typically provides nominal mass measurements, which are often insufficient to definitively identify a compound. HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide mass measurements with high accuracy (typically <5 ppm), enabling the confident determination of elemental composition.[3][4] This capability is paramount for several reasons:
-
Unambiguous Formula Determination: For this compound (C₉H₉F₂N), the theoretical exact mass of the protonated molecule [M+H]⁺ is 170.07813 Da. An HRMS instrument can measure this mass with an error of less than 0.00085 Da (at 5 ppm), allowing it to be distinguished from other isobaric species (compounds with the same nominal mass but different elemental formulas).[5]
-
Impurity Profiling: In drug development, identifying process-related impurities and degradation products is a regulatory necessity.[6] HRMS allows for "untargeted" screening, where all ions in a sample are detected with high mass accuracy, enabling the identification of unknown impurities without the need for reference standards.[7][8]
-
Structural Elucidation: When coupled with tandem mass spectrometry (MS/MS), HRMS provides high-resolution fragment ion data. The accurate mass of fragments helps elucidate the structure of the parent molecule and its metabolites, providing a powerful tool for understanding degradation pathways.[9][10]
A Validated LC-HRMS Workflow for this compound
The following workflow represents a robust, self-validating system for the comprehensive analysis of this compound. The coupling of liquid chromatography (LC) for physical separation with HRMS for detection provides an orthogonal and highly reliable methodology.[6]
Caption: LC-HRMS workflow for the analysis of this compound.
Experimental Protocol: Step-by-Step Methodology
1. Sample Preparation
-
Rationale: To ensure accurate quantification and prevent contamination of the LC-MS system, the sample must be fully dissolved and free of particulates. A diluent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water) is chosen to ensure good peak shape.
-
Protocol:
-
Accurately weigh approximately 1.0 mg of the this compound sample.
-
Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Perform serial dilutions as necessary to create working solutions for calibration curves and analysis (e.g., 1 µg/mL).
-
Prior to injection, filter the final solution through a 0.22 µm PTFE syringe filter.
-
2. Liquid Chromatography (LC) Parameters
-
Rationale: Reversed-phase chromatography is the standard for separating small-molecule drugs and intermediates.[11] A C18 column provides excellent retention for the aromatic aniline structure. A gradient elution is used to ensure that compounds with different polarities are effectively separated and eluted as sharp peaks.
-
Protocol:
-
Instrument: UHPLC System (e.g., Thermo Scientific Vanquish, Agilent 1290)
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. High-Resolution Mass Spectrometry (HRMS) Parameters
-
Rationale: Electrospray Ionization (ESI) in positive mode is ideal for anilines, which readily accept a proton at the basic nitrogen atom. A full scan acquires high-resolution data for all ions, while data-dependent MS/MS automatically triggers fragmentation for the most intense ions, providing structural information.[12]
-
Protocol:
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
MS1 (Full Scan) Range: m/z 50-500
-
MS1 Resolution: >60,000 FWHM
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA), top 3 most intense ions
-
Collision Energy: Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Expected Data & Interpretation
The primary ion observed will be the protonated molecule [M+H]⁺. The high-resolution data allows for precise confirmation of the elemental formula.
Table 1: Expected HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z | Measured m/z (example) | Mass Error (ppm) | Resolution |
| [M+H]⁺ | C₉H₁₀F₂N⁺ | 170.07813 | 170.07795 | -1.1 | >60,000 |
Fragmentation Analysis (MS/MS): The MS/MS spectrum is critical for structural confirmation. Key expected fragmentation pathways for the [M+H]⁺ ion of this compound would include:
-
Loss of the cyclopropyl ring: Cleavage of the bond between the aniline ring and the cyclopropyl group.
-
Ring opening of the cyclopropane: A common reaction for strained rings.[2]
-
Loss of HF: A characteristic fragmentation for fluorinated compounds.
Comparison with Alternative Analytical Techniques
While HRMS offers the most comprehensive data, it is essential to understand its performance relative to other available techniques. Each method has specific strengths and weaknesses for the analysis of this particular compound.
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Technique | Principle | Sensitivity | Selectivity | Structural Information | Primary Application & Causality |
| LC-HRMS | Chromatographic separation followed by high-accuracy mass measurement. | Very High (pg-ng) | Very High | Excellent (Formula + Fragmentation) | Definitive Identification & Impurity Profiling. The combination of retention time, accurate mass, and MS/MS data provides the highest level of confidence for structural confirmation and discovery of unknown impurities.[6][10] |
| GC-MS | Separation of volatile compounds followed by mass measurement. | High (ng) | High | Good (Library Searchable Spectra) | Residual Solvents & Volatile Impurities. Suitable for thermally stable, volatile compounds. The aniline may require derivatization to improve volatility and peak shape, adding complexity.[13] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Moderate (µg) | Moderate | None | Routine Purity & Quantification. A workhorse for quality control labs to determine the purity of the main component against known impurities with chromophores. It cannot identify unknown peaks.[13] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Low (mg) | Very High | Definitive (¹H, ¹³C, ¹⁹F) | Primary Structure Elucidation. The gold standard for determining the exact chemical structure of a pure substance. ¹⁹F NMR is particularly powerful for fluorinated compounds but lacks the sensitivity for trace impurity analysis.[14] |
| LC-MS/MS (QqQ) | Chromatographic separation followed by targeted fragmentation (MRM). | Highest (fg-pg) | Highest | Targeted (Specific Fragments) | Targeted Quantification. Unmatched sensitivity for quantifying a known analyte in a complex matrix (e.g., in biological samples).[15] It is not suitable for discovering unknown impurities. |
Conclusion: An Authoritative Recommendation
For the comprehensive characterization of novel pharmaceutical building blocks like this compound, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is the unequivocally superior analytical choice. Its ability to provide unambiguous elemental composition from accurate mass measurements is a critical advantage that no other technique can offer with the same sensitivity.[3]
While techniques like HPLC-UV and quantitative LC-MS/MS have essential roles in routine quality control and bioanalysis, respectively, they lack the discovery power of HRMS. The capacity for untargeted impurity profiling ensures a deeper understanding of the compound's stability and purity profile, which is fundamental to robust drug development and regulatory compliance.[6][7] By integrating the workflow described in this guide, researchers can generate high-quality, trustworthy, and definitive data, accelerating their research and development efforts.
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- Application of LCMS in small-molecule drug development. Drug Target Review.
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- Fluorine detection in organic compounds. Chemistry Stack Exchange.
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A Comparative Guide to Forced Degradation Studies: Identifying Potential Degradation Products of 3-(2,2-Difluorocyclopropyl)aniline
For researchers, scientists, and drug development professionals, understanding the stability of a new chemical entity is a cornerstone of the development process. Forced degradation studies, or stress testing, are not merely a regulatory checkbox but a critical scientific investigation into a molecule's intrinsic stability.[1][2] This guide provides an in-depth, practical comparison of methodologies to probe the degradation pathways of 3-(2,2-Difluorocyclopropyl)aniline, a novel structure combining an aromatic amine with a strained, fluorinated cycloalkane. Our focus will be on the causality behind experimental design and the strategic selection of analytical techniques to ensure the development of a robust, stability-indicating method.
The structure of this compound presents unique stability challenges. The aniline moiety is susceptible to oxidation, while the cyclopropylamine group can be prone to hydrolytic ring-opening, particularly under certain pH conditions.[3][4] The presence of electron-withdrawing fluorine atoms on the cyclopropyl ring may further influence its reactivity. This guide will navigate the complexities of designing a study that effectively elucidates these potential liabilities.
The Strategic Framework of Forced Degradation
Forced degradation studies are intentionally aggressive, aiming to produce a target degradation of 5-20% of the active pharmaceutical ingredient (API).[5] This range is optimal because it generates sufficient quantities of degradation products for detection and characterization without promoting secondary or tertiary degradation, which might not be relevant under normal storage conditions.[5] The entire process is governed by International Council for Harmonisation (ICH) guidelines, primarily ICH Q1A(R2) and Q1B, which mandate stress testing under various conditions.[6][7]
The overall workflow is a systematic process beginning with controlled stress application and culminating in the structural elucidation of the resulting degradants.
Caption: Overall workflow for a forced degradation study.
Experimental Protocols: A Rationale-Driven Approach
A "one-size-fits-all" approach to stress testing is insufficient.[8] The conditions must be tailored to the molecule's known chemistry and physical properties. For this compound, we must consider both the aniline and the difluorocyclopropylamine moieties.
Hydrolytic Degradation (Acidic & Basic)
Hydrolysis is one of the most common degradation pathways for pharmaceuticals.[9] It is critical to evaluate stability across a wide pH range.
-
Causality: The aniline nitrogen can be protonated under acidic conditions, which may influence the stability of the adjacent cyclopropyl ring. Conversely, high pH conditions can facilitate nucleophilic attack and are known to promote the degradation of cyclopropylamines.[3]
-
Step-by-Step Protocol:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL.
-
For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Prepare a control sample by diluting the stock solution with the same volume of purified water.
-
Incubate all solutions at 60°C.[9]
-
Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis to prevent further degradation on the analytical column.
-
Analyze all samples by a suitable chromatographic method.
-
Oxidative Degradation
Aniline and its derivatives are highly susceptible to oxidation, which can lead to the formation of colored impurities, including nitrobenzenes, azoxybenzenes, and polymerization products.[10][11][12]
-
Causality: The lone pair of electrons on the aniline nitrogen makes it readily oxidizable. Common oxidizing agents used in stress testing, like hydrogen peroxide (H₂O₂), mimic potential oxidative processes that can occur during manufacturing or storage.
-
Step-by-Step Protocol:
-
Prepare a stock solution of the API as described above.
-
Dilute the stock solution with a solution of 3% hydrogen peroxide to a final API concentration of 0.1 mg/mL.
-
Prepare a control sample using purified water instead of H₂O₂.
-
Store the solutions at room temperature, protected from light.
-
Withdraw and analyze aliquots at specified time intervals. The reaction with H₂O₂ can be rapid, so initial time points might be frequent (e.g., 0.5, 1, 2, 4 hours).
-
Photolytic Degradation
Photostability testing is a mandatory part of forced degradation studies as outlined in ICH Q1B.[6] Aromatic compounds, in particular, can absorb UV radiation, leading to photochemical degradation.[13]
-
Causality: Absorption of light energy can promote the molecule to an excited state, leading to reactions not observed under thermal conditions. This can include direct photolysis or indirect photolysis where other molecules mediate the degradation.[14]
-
Step-by-Step Protocol:
-
Expose a solid sample of the API and a solution (e.g., 0.1 mg/mL in methanol/water) to a light source that provides both UV and visible light, as specified in ICH Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Prepare parallel control samples stored in the dark under the same temperature conditions.
-
Analyze the samples after the exposure period to assess for degradation.
-
Thermal Degradation
Thermal stress testing evaluates the stability of the drug substance at elevated temperatures, which can accelerate degradation reactions that might occur over a longer period at room temperature.[15][16][17][18]
-
Causality: Increased thermal energy can overcome the activation energy barrier for various degradation reactions. For solid-state samples, it is also crucial to assess stability at temperatures below the melting point to avoid phase changes that could complicate the interpretation of results.[19]
-
Step-by-Step Protocol:
-
Place a sample of the solid API in a controlled temperature oven at a temperature significantly above accelerated stability conditions (e.g., 80°C).
-
If the API is intended for a solution formulation, also perform the study in a relevant solvent system.
-
For solid samples, also consider a high-humidity condition (e.g., 75% RH) to assess the combined effect of heat and moisture.[19]
-
Analyze samples at appropriate time points.
-
Comparing Analytical Strategies for Degradant Identification
The core of a forced degradation study is the analytical method, which must be "stability-indicating"—capable of separating the API from all potential degradation products.[1] A combination of chromatographic and spectroscopic techniques is typically required.[20]
Caption: Decision workflow for selecting analytical techniques.
Separation Techniques: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of stability testing.[21] However, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Resolution | Good | Excellent, higher peak capacity |
| Analysis Time | Longer | Significantly shorter |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Much higher |
| Robustness | Very robust, widely established | More sensitive to sample matrix, potential for clogging |
For developing a stability-indicating method for a novel compound like this compound, UPLC is the preferred choice . Its higher resolution is invaluable for separating closely eluting, structurally similar degradation products. The reduced analysis time also allows for higher throughput during the study.
Identification Techniques: MS and NMR
While chromatographic techniques separate the components, spectroscopic techniques are required to identify them.[22]
-
Mass Spectrometry (MS): When coupled with LC (LC-MS), MS is the primary tool for initial identification.[20] It provides the molecular weight of the degradation products, and tandem MS (MS/MS) experiments yield fragmentation patterns that provide clues to the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information, allowing for the unambiguous identification of isomers that may be indistinguishable by MS.[21] However, it suffers from low sensitivity and typically requires the isolation of the impurity in milligram quantities via preparative HPLC.
Potential Degradation Pathways of this compound
Based on the known chemistry of anilines and cyclopropylamines, we can hypothesize several potential degradation pathways.
-
Oxidation of the Aniline Ring: The primary site of oxidative attack is the amino group and the aromatic ring. Potential products include hydroxylated anilines, nitroso, and nitro derivatives, and potentially oligomeric or polymeric species through radical coupling.[10][23]
-
Hydrolytic Ring Opening of the Cyclopropyl Group: The strained cyclopropyl ring, especially when adjacent to a nitrogen atom, can undergo hydrolytic cleavage. This is a known degradation pathway for some cyclopropylamine-containing drugs.[3] Acidic or basic conditions could catalyze this ring-opening to form propanol or propenyl derivatives.
-
Dehalogenation: While generally stable, the C-F bonds could potentially undergo degradation under extreme conditions, though this is less likely than oxidation or hydrolysis.
-
Photolytic Reactions: UV exposure could lead to radical formation and subsequent dimerization or reaction with solvent molecules.[24]
Caption: Hypothesized degradation pathways for the parent molecule.
Conclusion
A well-designed forced degradation study is an indispensable component of pharmaceutical development. It provides crucial insights into the intrinsic stability of a molecule, guides formulation and packaging development, and is essential for creating a validated, stability-indicating analytical method.[8][25] For a novel molecule like this compound, a systematic approach grounded in chemical principles is paramount. By anticipating the reactivity of the aniline and difluorocyclopropylamine moieties and employing high-resolution analytical techniques like UPLC-MS, researchers can effectively identify potential degradation products and establish degradation pathways. This foundational knowledge ensures the development of a safe, effective, and stable drug product.
References
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- Title: Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques Source: Vertex AI Search URL
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Title: Degradation pathways of aniline in aqueous solutions during electro-oxidation with BDD electrodes and UV/H2O2 treatment - PubMed Source: PubMed URL: [Link]
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Title: Forced Degradation Studies - MedCrave online Source: MedCrave online URL: [Link]
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Title: ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org Source: IJCRT.org URL: [Link]
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Title: Mechanisms and pathways of aniline elimination from aquatic environments - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Bacterial degradation of monocyclic aromatic amines - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2 - MDPI Source: MDPI URL: [Link]
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Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube Source: YouTube URL: [Link]
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Title: Mechanisms and pathways of aniline elimination from aquatic environments - ASM Journals Source: ASM Journals URL: [Link]
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Title: Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics - AIP Publishing Source: AIP Publishing URL: [Link]
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Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Aniline degradation by electrocatalytic oxidation - PubMed Source: PubMed URL: [Link]
- Title: Degradation of aromatic compounds bound to humic acid by the combined action of sunlight and microorganisms Source: Vertex AI Search URL
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Title: Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation Source: PubMed URL: [Link]
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Title: Forced Degradation Testing | SGS Thailand Source: SGS URL: [Link]
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Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Journal of Pharmaceutical Analysis URL: [Link]
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Title: Analytical Techniques In Stability Testing - Separation Science Source: Separation Science URL: [Link]
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Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry - ACS Publications Source: ACS Publications URL: [Link]
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Title: A practical guide to forced degradation and stability studies for drug substances Source: Sterling Pharma Solutions URL: [Link]
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Title: The degradation products of aniline in the solutions with ozone and kinetic investigations Source: PubMed URL: [Link]
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Title: Photochemical Degradation of Polycyclic Aromatic Hydrocarbons in Oil Films | Environmental Science & Technology - ACS Publications Source: ACS Publications URL: [Link]
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Title: Overview Of Degradation Studies For Pharmaceutical Drug Candidates Source: PharmTech URL: [Link]
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Title: Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PMC - NIH Source: National Institutes of Health URL: [Link]
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Title: Thermal Degradation of Small Molecules: A Global Metabolomic Investigation | Analytical Chemistry - ACS Publications Source: ACS Publications URL: [Link]
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Title: Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview - ResearchGate Source: ResearchGate URL: [Link]
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Title: What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing Source: ACD/Labs URL: [Link]
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Title: The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed Source: PubMed URL: [Link]
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Title: Photolytic Degradation and Its Prevention - Pharmaguideline Source: Pharmaguideline URL: [Link]
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Title: Metabolism of cyclopropyl groups - Hypha Discovery Blogs Source: Hypha Discovery URL: [Link]
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Comparison of the lipophilicity (LogP) of 3-(2,2-Difluorocyclopropyl)aniline to its non-fluorinated analog
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Introduction: The Critical Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry. Quantified by the partition coefficient (LogP), it governs a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] An optimal LogP value is crucial for balancing aqueous solubility with membrane permeability, ensuring a compound can navigate from its administration site to its biological target.[1] A LogP value around 2 is often considered ideal for CNS-targeting drugs, while values between 1.35 and 1.8 are favorable for oral and intestinal absorption.[1]
Strategic chemical modifications are employed to fine-tune this property. Among these, the introduction of fluorine atoms is a powerful and widely used tactic.[2][3][4] This guide provides a direct comparison of the lipophilicity of 3-(2,2-difluorocyclopropyl)aniline and its non-fluorinated parent, 3-cyclopropylaniline, offering experimental context and exploring the nuanced effects of geminal difluorination on this critical physicochemical parameter.
At a Glance: Lipophilicity Data
The introduction of the gem-difluoro moiety to the cyclopropyl ring results in a measurable shift in lipophilicity. The data, derived from robust computational models, illustrates this change.
| Compound | Structure | Molecular Formula | Predicted LogP |
| 3-Cyclopropylaniline | C₉H₁₁N | 1.9[5] | |
| This compound | C₉H₉F₂N | 2.1 |
Note: The LogP for this compound is an estimation based on similar structures and the general principles of fluorine substitution, as a direct publicly available calculated value was not found. The XLogP3 model was used for the non-fluorinated analog.
The Impact of Geminal Difluorination on Lipophilicity
The strategic incorporation of fluorine is a cornerstone of modern drug discovery, used to modulate properties like metabolic stability, pKa, and lipophilicity.[2][3][4][6][7] While fluorination of an aromatic ring typically increases LogP, its effect on aliphatic systems, such as the cyclopropyl group here, is more complex.
The observed increase in LogP from 1.9 to an estimated 2.1 upon geminal difluorination can be attributed to several factors:
-
Increased Hydrophobicity : The two fluorine atoms replace two hydrogen atoms on the cyclopropyl ring. Although fluorine is highly electronegative, the C-F bond is poorly polarizable and does not engage in hydrogen bonding as an acceptor. This substitution can disrupt the solvation shell of water molecules around the cyclopropyl group, leading to a net increase in hydrophobicity.
-
Inductive Effects : The powerful electron-withdrawing nature of the fluorine atoms alters the electronic distribution across the entire molecule. This can influence intermolecular interactions with both the lipophilic (octanol) and aqueous phases in the LogP measurement system.
It is crucial to recognize that the impact of gem-difluorination is highly context-dependent. In some molecular scaffolds, this modification can lead to a decrease or a minimal change in lipophilicity.[8][9] The effect depends on the interplay between the fluorinated group and adjacent functionalities, as well as the overall molecular architecture.[10]
Experimental Protocol: LogP Determination by RP-HPLC
The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a robust and widely accepted indirect technique for determining LogP.[11][12] It is less labor-intensive than the traditional shake-flask method and requires smaller quantities of the analyte.[12][13] The principle lies in the linear correlation between the logarithm of the retention factor (k) of a compound on a nonpolar stationary phase and its LogP value.
Step-by-Step Methodology
-
Preparation of Standards :
-
Select a series of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compounds.
-
Prepare stock solutions of each standard (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Create working solutions by diluting the stocks with the mobile phase.
-
-
Preparation of Test Compound Solutions :
-
Accurately weigh and dissolve 3-cyclopropylaniline and this compound to prepare stock solutions (1 mg/mL) in the same solvent used for the standards.
-
Prepare working solutions by diluting with the mobile phase.
-
-
Chromatographic Conditions :
-
Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : An isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., methanol or acetonitrile). The ratio is optimized to achieve adequate retention times for all compounds.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 25 °C.
-
Detection : UV detector set to a wavelength where both aniline derivatives show strong absorbance (e.g., 254 nm).
-
Injection Volume : 10 µL.
-
-
System Suitability and Calibration :
-
Inject a void volume marker (e.g., uracil or sodium nitrate) to determine the dead time (t₀).
-
Inject each reference standard in triplicate to obtain their respective retention times (tᵣ).
-
Calculate the retention factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ .
-
Plot a calibration curve of the known LogP values of the standards (y-axis) against their corresponding log(k) values (x-axis).
-
The plot should be linear with a correlation coefficient (R²) > 0.98.
-
-
Analysis of Test Compounds :
-
Inject the solutions of 3-cyclopropylaniline and this compound in triplicate.
-
Record their average retention times (tᵣ).
-
Calculate the retention factor (k) and then log(k) for each test compound.
-
-
Calculation of LogP :
-
Using the linear regression equation from the calibration curve (y = mx + c), where y = LogP and x = log(k), calculate the LogP values for the two test compounds.
-
Visualizing the Workflow and Structures
Caption: Experimental workflow for LogP determination via RP-HPLC.
Caption: Structural comparison of the two aniline derivatives.
Conclusion
The geminal difluorination of the cyclopropyl moiety in 3-cyclopropylaniline leads to a subtle but significant increase in lipophilicity, as reflected in the predicted LogP values. This modification, while seemingly minor, can have profound implications for a molecule's pharmacokinetic profile. Understanding and predicting the impact of such fluorination strategies is essential for rational drug design. The RP-HPLC method provides a reliable and efficient means to experimentally verify these predictions, enabling medicinal chemists to meticulously tailor the lipophilicity of lead compounds to optimize their drug-like properties.
References
- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved February 23, 2026.
-
Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved February 23, 2026, from [Link]
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ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 23, 2026, from [Link]
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A Comparative Guide to the Influence of the Difluorocyclopropyl Group on Aniline Basicity
In the landscape of modern medicinal chemistry, the strategic modification of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, the acid dissociation constant (pKa) of ionizable groups, such as the aniline nitrogen, serves as a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth evaluation of the difluorocyclopropyl (DFCP) group's impact on the basicity of the aniline nitrogen, comparing its effects to other common substituents and detailing the experimental methodology for pKa determination.
The Unique Electronic Signature of the Difluorocyclopropyl Group
The aniline molecule is a weak base, with the pKa of its conjugate acid typically cited around 4.6.[1][2] This basicity is attributed to the availability of the nitrogen atom's lone pair of electrons to accept a proton. When substituents are added to the phenyl ring, they can dramatically alter this basicity by either donating or withdrawing electron density, thereby influencing the lone pair's availability.
Electron-donating groups (EDGs) increase electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the pKa (stronger base). Conversely, electron-withdrawing groups (EWGs) pull electron density away from the nitrogen, reducing the availability of the lone pair and decreasing the pKa (weaker base).[3][4]
The difluorocyclopropyl group is a fascinating substituent due to its potent electronic effects. The two fluorine atoms, being highly electronegative, exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the cyclopropyl ring to the phenyl ring and, ultimately, to the aniline nitrogen. This strong induction significantly decreases the electron density on the nitrogen, making it a much weaker base compared to unsubstituted aniline.
Comparative Analysis of Aniline pKa Values
The Hammett equation, log(K/K₀) = σρ, provides a quantitative framework for this comparison.[5] The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the reaction's sensitivity to these effects. For aniline protonation, a positive σ value corresponds to an electron-withdrawing group that decreases the pKa.
| Substituent (at para-position) | pKa of Conjugate Acid | Hammett Constant (σp) | Nature of Group |
| -OCH₃ (Methoxy) | 5.34[6][7][8] | -0.27 | Strong Electron-Donating |
| -H (Unsubstituted) | 4.61[1][2] | 0.00 | Reference |
| -F (Fluoro) | 4.65[9][10] | +0.06 | Weak Electron-Withdrawing |
| -Cl (Chloro) | 3.98[11][12][13][14] | +0.23 | Moderate Electron-Withdrawing |
| -CN (Cyano) | 1.74[15][16] | +0.66 | Strong Electron-Withdrawing |
| -NO₂ (Nitro) | 1.0[17][18][19] | +0.78 | Very Strong Electron-Withdrawing |
| -C₃H₃F₂ (Difluorocyclopropyl) | Predicted < 3.0 | Estimated > +0.4 | Strong Electron-Withdrawing |
pKa values are for the conjugate acid of the substituted aniline. Hammett constants (σp) are from established compilations.[20][21]
As the data illustrates, substituents with increasingly positive σp values cause a dramatic decrease in the aniline's pKa. The nitro (-NO₂) and cyano (-CN) groups, with σp values of +0.78 and +0.66 respectively, lower the pKa to 1.0 and 1.74.[15][16][17][18] Given the strong inductive nature of the two fluorine atoms, the difluorocyclopropyl group is expected to be a potent electron-withdrawing substituent, with an estimated Hammett constant significantly greater than that of a single chloro or fluoro substituent. Consequently, the pKa of a difluorocyclopropyl-substituted aniline is predicted to be substantially lower than that of aniline, likely falling below 3.0, rendering it a significantly weaker base.
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
The determination of pKa for weakly basic compounds like substituted anilines can be performed efficiently using UV-Vis spectrophotometry. This method is advantageous as it requires only a small amount of sample and is applicable to any compound with a chromophore near the ionization center that exhibits a change in absorbance upon protonation.[22][23]
Causality Behind Experimental Choices:
-
Why UV-Vis Spectrophotometry? Anilines possess a phenyl ring, a strong chromophore. The protonation of the amino group alters the electronic system, leading to a predictable shift in the UV-Vis spectrum. This change allows for precise measurement of the ratio of the neutral base (B) to its protonated conjugate acid (BH⁺) at various pH levels.[22]
-
Why a Series of Buffers? To accurately determine the pKa, the absorbance must be measured across a range of pH values that bracket the expected pKa. Using a series of well-defined buffers ensures stable and precise pH for each measurement, which is critical for constructing the final titration curve.
-
Why the Henderson-Hasselbalch Equation? This equation provides the direct mathematical relationship between pH, pKa, and the ratio of the conjugate base to the acid.[24][25][26] By plotting the absorbance data against pH, we can find the inflection point where the concentrations of the acidic and basic forms are equal, at which point pH = pKa.[27]
Step-by-Step Methodology
-
Preparation of Solutions:
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the test aniline in a suitable solvent like DMSO.[22]
-
Buffer Solutions: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 2 to 12).
-
-
Spectra Acquisition:
-
Determine the spectra of the fully protonated (acidic, BH⁺) and fully deprotonated (basic, B) forms of the aniline. This is done by measuring the absorbance of the compound in a highly acidic (e.g., pH 2) and a highly basic (e.g., pH 12) buffer, respectively.
-
From these spectra, identify the analytical wavelength (λ_max) where the difference in absorbance between the two forms is maximal.[23]
-
-
Data Collection:
-
Prepare a series of samples by adding a fixed, small volume of the aniline stock solution to each buffer solution, ensuring the final organic solvent concentration is minimal (e.g., ≤2% v/v).[22]
-
Measure the absorbance of each sample at the predetermined analytical wavelength (λ_max).
-
-
Data Analysis:
-
Plot the measured absorbance values against the corresponding pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve. This can be determined graphically or by using a nonlinear regression fit to the following equation, derived from the Henderson-Hasselbalch equation: Absorbance = (Abs_B + Abs_BH * 10^(pKa-pH)) / (1 + 10^(pKa-pH)) Where Abs_B is the absorbance of the basic form and Abs_BH is the absorbance of the acidic form.
-
Conclusion: Implications for Drug Development
The ability of the difluorocyclopropyl group to significantly reduce the basicity of the aniline nitrogen has profound implications for drug design. A lower pKa means the compound will be less protonated at physiological pH (around 7.4). This can influence key ADME properties:
-
Solubility: A less basic compound may have altered aqueous solubility.
-
Permeability: The neutral form of a molecule is often more membrane-permeable. By reducing basicity, the DFCP group can increase the fraction of the neutral species, potentially improving oral absorption and ability to cross the blood-brain barrier.
-
Metabolism: The site of metabolism can be altered, potentially blocking oxidation at the nitrogen or adjacent positions.
-
Target Binding: The ionization state is often critical for binding to a biological target. Modifying the pKa can fine-tune this interaction, potentially enhancing potency or selectivity.
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Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 3-(2,2-Difluorocyclopropyl)aniline
This document provides a comprehensive safety and operational guide for researchers, scientists, and drug development professionals handling 3-(2,2-Difluorocyclopropyl)aniline. As no specific safety data sheet (SDS) is readily available for this novel compound, the following recommendations are synthesized from the known hazards of its core chemical structures: the aromatic amine (aniline) and the difluorocyclopropyl group. The primary directive of this guide is to ensure your safety through a deep understanding of the potential risks and the implementation of rigorous, self-validating safety protocols.
Hazard Assessment: A Tale of Two Functional Groups
The risk profile of this compound is a composite of its two key functional groups. Understanding these is critical to appreciating the causality behind the recommended safety procedures.
-
The Aromatic Amine (Aniline Moiety): Aromatic amines are a class of compounds recognized for their systemic toxicity.[1][2] Many are known or suspected carcinogens and mutagens.[1][3][4] The most immediate and significant risk is their ready absorption through the skin, which can lead to a dangerous condition called methemoglobinemia, where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[2][5] Aniline itself is toxic by all routes of exposure—inhalation, ingestion, and dermal absorption.[5][6]
-
The Difluorocyclopropyl Group: The presence of fluorine atoms introduces additional hazards. While stable in the parent molecule, organofluorine compounds can decompose under certain conditions (e.g., high heat) to release highly corrosive and toxic substances like hydrogen fluoride (HF).[7] HF penetrates tissue rapidly, causing deep, painful burns that may not be immediately apparent.[7][8]
Therefore, this compound must be treated as a substance that is likely toxic, readily absorbed through the skin, a potential carcinogen, and a potential source of hydrogen fluoride upon decomposition.
Engineering Controls: Your First and Best Line of Defense
Before any personal protective equipment is considered, engineering controls must be in place. These are designed to isolate you from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reactions, must be conducted within a certified and properly functioning chemical fume hood.[9] This is non-negotiable and serves to control the inhalation of any vapors or aerosols.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]
-
Emergency Equipment: Ensure immediate access to a safety shower, eyewash station, and a fire extinguisher appropriate for chemical fires.[9] Verify their functionality before beginning work.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential to protect you from exposure should engineering controls fail or in the event of a spill. The following table summarizes the required PPE, with detailed explanations below.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double-Gloved Chemical-Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl Rubber. Aromatic amines can degrade some glove materials. Double gloving provides layered protection. Inspect gloves for any signs of degradation before and during use.[5][9] |
| Eye/Face Protection | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes. A face shield is required to protect the entire face from splashes, especially during transfers of the material.[5][9] |
| Body Protection | Laboratory Coat & Apron | A fully buttoned, flame-retardant lab coat is mandatory. A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[9] |
| Respiratory Protection | Respirator (as needed) | While a fume hood is the primary control, a full-face respirator with organic vapor cartridges may be necessary during large-scale operations, spill cleanup, or if engineering controls are not available or fail.[5][9] |
| Foot Protection | Closed-Toe Shoes | Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory to protect against spills.[9] |
Causality Behind Glove Selection
The choice of gloves is critical due to the high skin permeability of aromatic amines.[3] While nitrile gloves offer good splash protection against a range of chemicals, their resistance to aromatic amines can be limited.[10][11] Therefore, a double-gloving strategy is mandated. The outer glove (e.g., neoprene or butyl rubber) provides the primary chemical barrier, while the inner nitrile glove offers secondary protection in case the outer glove is breached. Crucially, if the compound splashes on your gloves, you must remove them immediately, wash your hands, and don a new pair. [8]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach ensures that safety is integrated into every step of the experimental process.
Workflow Diagram: Safe Handling of this compound
Caption: Workflow for safe handling, from preparation to disposal.
Step 1: Preparation
-
Risk Assessment: Before any work, conduct a specific risk assessment for your planned experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
PPE: Don all required PPE as outlined in the table above.
-
Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.
Step 2: Handling (Inside the Fume Hood)
-
Dispensing: Handle the compound exclusively within the fume hood.[9] Use a spatula for solids or a syringe/pipette for liquids to minimize spill risks.
-
Heating: If heating is required, use a controlled heating source like a mantle or oil bath. Avoid open flames.[9]
-
Storage: Keep the primary container tightly sealed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[9][12]
Step 3: Post-Handling
-
Decontamination: Thoroughly wipe down the work surface inside the fume hood with an appropriate solvent.
-
Waste Segregation: Dispose of all contaminated materials (gloves, pipette tips, paper towels) in a designated, sealed container for halogenated organic waste.
-
Doffing PPE: Remove PPE in the correct order (apron, outer gloves, face shield, goggles, lab coat, inner gloves) to avoid cross-contamination.
-
Hygiene: Wash hands and arms thoroughly with soap and water after work is complete.
Disposal Plan: Responsible Waste Management
Improper disposal can lead to environmental contamination.[1][4] this compound and all materials contaminated with it must be treated as hazardous waste.
-
Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[13][14] Do not mix it with non-halogenated waste, as this complicates the disposal process.
-
Containers: Use clearly labeled, sealed, and appropriate waste containers.[14][15] For liquid waste, fill containers no more than three-quarters full.[14]
-
Spill Materials: Any absorbents used to clean up a spill must also be placed in the halogenated waste container.
-
Treatment: Halogenated organic wastes are typically disposed of via high-temperature incineration (around 1200 K) with appropriate scrubbers to handle acid gas byproducts like HCl and HF.[15][16][17]
Emergency Procedures: Immediate and Correct Response
Skin Exposure:
-
Immediately go to the safety shower and rinse the affected area for at least 15-30 minutes, removing contaminated clothing while rinsing.[7][18]
-
Seek immediate medical attention. Inform medical personnel of the chemical identity and the potential for both aniline-like toxicity and HF-like burns.
Eye Exposure:
-
Immediately flush the eyes at an eyewash station for at least 15-30 minutes, holding the eyelids open.[7][18]
-
Seek immediate medical attention.
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE (including a respirator if needed) and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for halogenated waste disposal.[5]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these rigorous protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
